molecular formula C10H9NO2 B3240335 6-Hydroxy-8-methylquinolin-2(1H)-one CAS No. 143268-86-4

6-Hydroxy-8-methylquinolin-2(1H)-one

Número de catálogo: B3240335
Número CAS: 143268-86-4
Peso molecular: 175.18 g/mol
Clave InChI: XKIKBJPZUYXYOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Hydroxy-8-methylquinolin-2(1H)-one is a substituted quinolinone derivative serving as a versatile intermediate in organic synthesis and medicinal chemistry research . While specific biological data for this isomer is limited, the broader class of 4-hydroxyquinolin-2(1H)-one compounds is recognized as a key scaffold in the development of novel therapeutic agents, exhibiting a range of pharmacological properties including potential anticancer activity . These compounds are frequently investigated as core structures for designing hybrid molecules. For instance, research has demonstrated that linking a 4-hydroxy-1-methylquinolin-2-one pharmacophore to a pyrimidine ring can yield hybrid compounds with significant in vitro cytotoxicity against human cancer cell lines such as hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) . From a synthetic chemistry perspective, substituted quinolinones like this are valuable precursors for nucleophilic substitution reactions, enabling researchers to access a diverse array of 4-substituted derivatives including sulfanyl, hydrazino, azido, and amino analogs . The structure of such novel compounds is typically confirmed through elemental analysis, IR, and 1H-NMR spectroscopy . As a building block, 6-Hydroxy-8-methylquinolin-2(1H)-one provides researchers a pathway to explore new chemical space for drug discovery programs and the synthesis of complex heterocyclic systems. This product is supplied for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

6-hydroxy-8-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIKBJPZUYXYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxy-8-methylquinolin-2(1H)-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1] These structures are recognized for a wide spectrum of biological activities, including antitumor, antibiotic, and anti-inflammatory properties.[2] This technical guide provides a comprehensive analysis of a specific derivative, 6-Hydroxy-8-methylquinolin-2(1H)-one. We will delve into its fundamental chemical identity, structural features, and detailed spectroscopic profile, which are essential for its unambiguous identification and quality control. Furthermore, this paper outlines a plausible synthetic pathway, discusses its potential for chemical modification, and explores its therapeutic promise by drawing parallels with structurally related quinoline and quinolinone analogues. This document is intended to serve as a foundational resource for researchers in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structural Elucidation

6-Hydroxy-8-methylquinolin-2(1H)-one is a bicyclic aromatic compound featuring a pyridine ring fused to a substituted phenol. The defining characteristic of the quinolin-2(1H)-one system is the lactam (a cyclic amide) functionality within the pyridine ring, which coexists in tautomeric equilibrium with its lactim (enol) form, though the lactam form is generally more stable and predominant.[3] The structure is further functionalized with an electron-donating hydroxyl group at the C6 position and a methyl group at the C8 position, which significantly influence its electronic properties and potential for intermolecular interactions.

IdentifierValueSource
IUPAC Name 6-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one-
CAS Number 143268-86-4[4]
Molecular Formula C₁₀H₉NO₂Calculated
Molecular Weight 175.19 g/mol [4]
Canonical SMILES CC1=CC(O)=CC2=C1NC(=O)C=C2-

Physicochemical and Spectroscopic Profile

The accurate characterization of 6-Hydroxy-8-methylquinolin-2(1H)-one relies on a combination of physicochemical data and a detailed spectroscopic "fingerprint." While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on established principles and data from closely related analogues.

Physicochemical Properties (Predicted and Comparative)
PropertyPredicted/Comparative ValueNotes
Appearance Off-White to Pale Beige SolidBased on the analogue 6-hydroxyquinolin-2(1H)-one.[5]
Storage 2-8°C, RefrigeratorRecommended for preserving the integrity of phenolic compounds.[5]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and hot ethanol.Typical for polar heterocyclic compounds with hydrogen bonding capabilities.
Hydrogen Bond Donors 2 (N-H and O-H)Calculated
Hydrogen Bond Acceptors 2 (C=O and O-H)Calculated
Spectroscopic Analysis

Spectroscopic analysis provides an unambiguous method for structural confirmation and purity assessment. The following data represents the expected spectral characteristics for the predominant lactam tautomer.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~11.5 (s, 1H, N-H), δ ~9.5 (s, 1H, O-H), δ 7.5-6.8 (m, 4H, Ar-H, C3-H, C4-H, C5-H, C7-H), δ ~2.2 (s, 3H, CH₃). The broad singlets for NH and OH are D₂O exchangeable.
¹³C NMR (100 MHz, DMSO-d₆)δ ~162 (C=O), δ 150-110 (Aromatic carbons, including C-OH and C-CH₃), δ ~17 (CH₃). Expect 10 distinct carbon signals.
FT-IR (KBr Pellet, cm⁻¹)ν ~3300-3100 (broad, O-H and N-H stretching), ν ~1660 (strong, C=O amide I band), ν ~1600-1450 (C=C aromatic stretching).
Mass Spec. (EI)m/z 175.19 [M]⁺ (Molecular Ion Peak).

The combined application of these techniques provides a robust validation system. For instance, the presence of the carbonyl stretch in the IR spectrum confirms the lactam structure, while NMR spectroscopy precisely maps the proton and carbon environments, validating the substitution pattern.[3]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A robust synthetic strategy would begin with 4-amino-2-methylphenol and diethyl malonate. The workflow is visualized below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deoxygenation (Optional, if starting from different precursors) A 4-Amino-2-methylphenol C Intermediate Amide A->C Reflux, 140-150°C B Diethyl Malonate B->C D Intermediate Amide E 6-Hydroxy-8-methyl-4-hydroxyquinolin-2(1H)-one D->E Eaton's Reagent or Polyphosphoric Acid (PPA) ~250°C F Chlorinated Intermediate FinalProduct Final Product: 6-Hydroxy-8-methylquinolin-2(1H)-one E->FinalProduct Further modification/ Alternative Route G Final Product: 6-Hydroxy-8-methylquinolin-2(1H)-one F->G Catalytic Hydrogenation (e.g., Pd/C, H₂) G cluster_props Inherent Properties cluster_apps Potential Therapeutic Applications Core {6-Hydroxy-8-methylquinolin-2(1H)-one | Core Scaffold} Prop1 H-Bonding Sites (OH, NH, C=O) Core->Prop1 enables Prop2 Antioxidant Potential (Phenolic OH) Core->Prop2 confers Prop3 Metal Chelation Potential Core->Prop3 suggests App1 Anticancer Agents Prop1->App1 inform design of Prop2->App1 inform design of Prop3->App1 inform design of App2 Antimicrobial Agents App3 CNS / Receptor Modulators App4 Neuroprotective Agents

Sources

6-Hydroxy-8-methylquinolin-2(1H)-one CAS 143268-86-4 supplier

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Hydroxy-8-methylquinolin-2(1H)-one (CAS 143268-86-4) for Researchers and Drug Development Professionals

Introduction: The Significance of the Quinolinone Scaffold

The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1] As a heterocyclic aromatic compound, quinoline consists of a benzene ring fused to a pyridine ring.[1] This structural motif is a cornerstone in the development of pharmaceuticals, with applications ranging from antimalarials and antibacterials to antitumor and anti-inflammatory agents.[2] The derivatization of the quinoline core, such as the introduction of hydroxyl and methyl groups and the formation of a quinolin-2(1H)-one, can significantly modulate its physicochemical properties and biological targets.

This guide focuses on a specific derivative, 6-Hydroxy-8-methylquinolin-2(1H)-one (CAS 143268-86-4), providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. Given the limited commercial availability of this compound, this document emphasizes potential synthetic routes and explores its putative applications based on the well-established activities of structurally related molecules.

Physicochemical Properties and Structural Features

6-Hydroxy-8-methylquinolin-2(1H)-one possesses a molecular formula of C10H9NO2 and a molecular weight of 175.19 g/mol .[3] The presence of a hydroxyl group at the 6-position and a methyl group at the 8-position on the quinolin-2(1H)-one core suggests several key chemical characteristics. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological macromolecules. The lactam structure of the quinolin-2(1H)-one moiety also presents opportunities for hydrogen bonding. The overall planarity of the bicyclic system can facilitate π-π stacking interactions, which are often crucial for binding to biological targets.[1]

Table 1: Physicochemical Properties of 6-Hydroxy-8-methylquinolin-2(1H)-one

PropertyValueSource
CAS Number 143268-86-4[3]
Molecular Formula C10H9NO2[3]
Molecular Weight 175.19 g/mol [3]

Synthetic Strategies: A Roadmap for Laboratory Preparation

Proposed Synthetic Pathway

A potential route to 6-Hydroxy-8-methylquinolin-2(1H)-one could commence with a substituted aniline, which is then acylated with cinnamoyl chloride, followed by an intramolecular Friedel-Crafts-type cyclization.

Synthetic Pathway for 6-Hydroxy-8-methylquinolin-2(1H)-one A Substituted Aniline C N-Aryl Cinnamamide Intermediate A->C Acylation B Cinnamoyl Chloride B->C D 6-Hydroxy-8-methylquinolin-2(1H)-one C->D Acid-Catalyzed Cyclization (e.g., TfOH)

Caption: Proposed synthetic workflow for 6-Hydroxy-8-methylquinolin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the N-Aryl Cinnamamide Intermediate

  • To a solution of the appropriately substituted aniline (e.g., 4-amino-3-methylphenol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cinnamoyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-aryl cinnamamide intermediate.

Step 2: Acid-Catalyzed Cyclization to 6-Hydroxy-8-methylquinolin-2(1H)-one

  • To the purified N-aryl cinnamamide intermediate, add a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA).[4]

  • Heat the reaction mixture to an elevated temperature (e.g., 110 °C) for a specified period, monitoring the progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water to precipitate the product.[4]

  • Filter the precipitate and wash it with cold water and a non-polar solvent like hexane to remove impurities.[4]

  • Dry the solid to obtain the crude 6-Hydroxy-8-methylquinolin-2(1H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Research Directions

The structural motifs present in 6-Hydroxy-8-methylquinolin-2(1H)-one suggest several promising avenues for research and development.

Antitumor and Cytotoxic Activity

Numerous quinoline and 8-hydroxyquinoline derivatives have demonstrated potent antitumor activities.[5] The planar ring system can intercalate with DNA, while the substituent groups can interact with various enzymes and receptors involved in cell proliferation and survival. The hydroxyl group, in particular, can participate in crucial hydrogen bonding interactions within the active sites of target proteins. Therefore, 6-Hydroxy-8-methylquinolin-2(1H)-one is a compelling candidate for screening in cancer cell line assays to evaluate its cytotoxic potential.

Metal Chelation and Neuroprotective Effects

8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating properties.[6][7] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate ligand capable of coordinating with various metal ions.[6] This chelating ability is the basis for their use in treating neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is a key pathological feature.[5] The subject compound, having a hydroxyl group, could be investigated for its metal-binding properties and potential neuroprotective effects.

Materials Science and Fluorescence

Quinoline derivatives are often fluorescent and are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[6] The electronic properties of 6-Hydroxy-8-methylquinolin-2(1H)-one, influenced by its specific substitution pattern, could be explored for applications in materials science. Its potential to act as a fluorescent sensor for specific metal ions is another area worthy of investigation.

Supplier and Procurement Analysis

As of early 2026, 6-Hydroxy-8-methylquinolin-2(1H)-one with CAS number 143268-86-4 is listed by some major chemical suppliers, but it may not be a readily available stock item and could require custom synthesis.

Table 2: Potential Supplier Information for 6-Hydroxy-8-methylquinolin-2(1H)-one

SupplierProduct NameCAS NumberNotes
Merck (Sigma-Aldrich) 6-Hydroxy-8-methylquinolin-2(1H)-one143268-86-4Product is listed, but availability may be limited.[3]

For researchers unable to procure this compound directly, custom synthesis is a viable option. Several chemical synthesis companies offer services for producing novel or rare compounds. Additionally, suppliers of quinoline derivatives can be valuable sources for starting materials.

Table 3: Selected Suppliers of Quinoline Derivatives

SupplierProduct Range
Fisher Scientific A broad range of quinolines and their derivatives.[8]
Santa Cruz Biotechnology Offers a variety of quinoline compounds for research applications.[1]
Sigma-Aldrich An extensive catalog of quinolines and related heterocyclic compounds.[9]

Conclusion

6-Hydroxy-8-methylquinolin-2(1H)-one represents a promising yet underexplored molecule with significant potential in drug discovery and materials science. While direct procurement may be challenging, this guide provides a solid foundation for its laboratory synthesis based on established chemical principles. The exploration of its biological and physical properties is a fertile ground for future research, with the potential to uncover novel therapeutic agents and advanced materials. The detailed synthetic strategies and contextual information provided herein are intended to empower researchers to pursue the synthesis and investigation of this intriguing quinolinone derivative.

References

  • Merck. 6-Hydroxy-8-methylquinolin-2(1H)-one. [Link]

  • Multichem. Quinoline Dealer and Distributor. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PMC - NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. [Link]

  • PubMed. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

  • M-CSA. Squalene synthase. [Link]

  • Semantic Scholar. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PubMed. Biosynthesis of ubiquinone in Escherichia coli K-12: biochemical and genetic characterization of a mutant unable to convert chorismate into 4-hydroxybenzoate. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • Google Patents. WO2017020043A2 - Biosynthesis of polyketides.
  • PubChem. 8-hydroxyquinolin-2(1H)-one. [Link]

Sources

biological activity of 6-hydroxy-8-methyl-2-quinolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of 6-Hydroxy-8-Methyl-2-Quinolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1][2][3] This guide focuses on a specific subclass, the 6-hydroxy-8-methyl-2-quinolinone derivatives, exploring their diverse and potent biological activities. These compounds have emerged as promising candidates in several key therapeutic areas, including oncology, neurodegenerative disease, and inflammatory disorders. Their mechanisms of action are multifaceted, ranging from the inhibition of critical cellular enzymes to the modulation of complex signaling pathways.[4][5] This document provides a comprehensive overview of their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of key mechanisms and workflows. The goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to advance the exploration of this promising class of molecules.

Introduction: The Quinolinone Core

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention from medicinal chemists due to their wide range of pharmacological activities.[6][7] The quinolinone structure, specifically the 2-quinolinone (or carbostyril) core, is isosteric with coumarin and is present in many bioactive natural and synthetic products.[8] The versatility of the quinolinone ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to achieve enhanced potency and target selectivity.[2] The addition of a hydroxyl group at the C-6 position and a methyl group at the C-8 position creates the 6-hydroxy-8-methyl-2-quinolinone scaffold, a framework that has been explored for a variety of therapeutic applications.

Anticancer Activity: A Multifaceted Approach

Quinoline derivatives are prominent in oncology research, with many demonstrating potent cytotoxicity against a wide array of cancer cell lines.[4][9] Their mechanisms of action are diverse and often involve targeting multiple pathways crucial for cancer cell survival and proliferation.[4][10]

Mechanisms of Action

The anticancer effects of quinolinone derivatives are frequently attributed to their ability to:

  • Induce Apoptosis: Triggering programmed cell death is a primary goal of cancer therapy. These compounds can activate apoptotic pathways, leading to the systematic elimination of malignant cells.[4]

  • Inhibit Protein Kinases: Many quinoline-based molecules act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are essential for the signal transduction pathways that regulate cell growth and angiogenesis.[5][11]

  • Arrest the Cell Cycle: By interfering with the cell cycle, these derivatives can halt the uncontrolled proliferation of cancer cells.[4]

  • Inhibit Topoisomerases: Like some clinically used anticancer drugs, certain quinoline derivatives can inhibit topoisomerase enzymes, which are vital for DNA replication and repair in cancer cells.[5][6]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical mechanism by which a 6-hydroxy-8-methyl-2-quinolinone derivative might inhibit a cancer-related signaling pathway, such as one involving EGFR.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinolinone derivative.

Quantitative Data: Cytotoxicity

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrano[3,2-c]quinolonesHep-G2 (Liver)Moderate to Strong[9]
Pyrano[3,2-c]quinolonesMCF-7 (Breast)Moderate to Strong[9]
Quinoline-Chalcone HybridsA-549 (Lung)2.2 - 15.4[11]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65 (µg/mL)[4]
Halogenated Pyrano[3,2-h]quinolonesHCT 116 (Colon)Potent Activity[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[1][10]

Principle: Metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the 6-hydroxy-8-methyl-2-quinolinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key factor in the progression of many diseases.[13] Quinoline and quinolinone derivatives have shown significant promise as anti-inflammatory agents by targeting several key pharmacological mediators.[14][15]

Mechanisms of Action

The anti-inflammatory effects of these compounds are often achieved through:

  • Inhibition of Pro-inflammatory Mediators: They can suppress the production of nitric oxide (NO), prostaglandins, and leukotrienes.[13]

  • Downregulation of Cytokines: Quinolinone derivatives can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[13][16]

  • Enzyme Inhibition: A key mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.[14][15] Some derivatives also inhibit phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[14][15]

A study on a 7-chloro-4-(piperazin-1-yl)quinoline derivative demonstrated a significant reduction in carrageenan-induced paw edema in mice, which was accompanied by the inhibition of serum NO and COX-2 levels.[16] This highlights the potential of the quinoline scaffold to act via the cyclooxygenase pathway.[16]

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have emerged as promising neuroprotective agents due to their ability to target multiple pathological processes.[17][18]

Mechanisms of Action

The neuroprotective properties of quinoline derivatives are often linked to their:

  • Antioxidant Activity: Many derivatives act as potent antioxidants, scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage.[17][19][20] This antioxidant capacity is often predicted based on ionization potential and bond dissociation energies, which relate to hydrogen atom and single electron transfer mechanisms.[20]

  • Enzyme Inhibition: They can inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[18][19] AChE inhibition, in particular, is a primary strategy for treating Alzheimer's disease.[18]

  • Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. By chelating metal ions like copper and zinc, these compounds can modulate metalloprotein activity and reduce metal-induced oxidative stress.[17][21]

In one study, designed quinolinic-based compounds showed a high potential to cross the blood-brain barrier (BBB) and successfully protected both glial and neuronal cells from oxidative insults.[17]

Antimicrobial and Antifungal Activity

The quinoline framework is the basis for the widely used quinolone and fluoroquinolone antibiotics.[10] Derivatives of 6-hydroxy-8-methyl-2-quinolinone also exhibit a broad spectrum of antimicrobial activity.

Mechanisms of Action

In bacteria, the primary mechanism of action for quinolones is the inhibition of DNA gyrase and topoisomerase IV.[10][22] These enzymes are essential for controlling DNA supercoiling, a process critical for bacterial DNA replication and repair.[22] Mammalian cells possess a similar enzyme, but it does not have a supercoiling function and is not susceptible to inhibition by quinolones, providing a basis for their selective toxicity.[22]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinolone-coupled hybrid (5d)Gram-positive & Gram-negative bacteria0.125 - 8[23]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1 µM[24]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSA1.1 µM[24]
N-amino-2-quinolone derivativesE. coli & Staphylococcus aureusActive[8]
Experimental Workflow: Broth Microdilution for MIC Determination

This workflow outlines the standard procedure for determining the MIC of a quinolinone derivative.

A Prepare Serial Dilutions of Quinolinone Derivative in 96-well plate B Inoculate each well with a standardized bacterial suspension A->B Add bacteria C Incubate plate at 37°C for 18-24 hours B->C Allow growth D Visually inspect for turbidity (bacterial growth) C->D Observe results E Determine MIC: Lowest concentration with no visible growth D->E Analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Derivatives of 6-hydroxy-8-methyl-2-quinolinone represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy across anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications underscores their therapeutic potential. The ability of this single core structure to be modified to target a wide range of biological pathways is a testament to its value as a "privileged" scaffold.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinolinone core to optimize potency and selectivity for specific targets.

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Studies: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Hybrid Molecules: Combining the quinolinone scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.[11][25]

The continued exploration of 6-hydroxy-8-methyl-2-quinolinone derivatives holds significant promise for the development of next-generation therapeutics to address some of the most challenging diseases.

References

  • Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N. and AlNeyadi, S. (2020) Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
  • (2021) Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC.
  • Mukherjee, S., & Pal, M. (2013) Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Drug Discovery Today.
  • (2023) Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT.
  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Solomon, V. R., & Lee, H. (2011). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current medicinal chemistry.
  • Mukherjee, S., & Pal, M. (2013).
  • (2025)
  • Abbas, S. Y., El-Gamal, M. I., & Oh, C. H. (2020).
  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules (Basel, Switzerland).
  • (2022) Anticancer Activity of Quinoline Derivatives; An Overview (2022) - SciSpace. SciSpace.
  • Aboul-Enein, M. N., El-Kerdawy, A. M., Tolba, M. F., & El-Zahabi, H. S. A. (2020). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Future journal of pharmaceutical sciences.
  • Tomma, J. H., & Al-Shamarti, H. A. A. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Science and Research (IJSR).
  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel, Switzerland).
  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel, Switzerland). [Link]

  • Katselou, M., Tzani, A., & Detsi, A. (2025). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. Molecules.
  • (2025) Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility - Benchchem. BenchChem.
  • (2025) The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. BenchChem.
  • Wang, Y., Zhang, D., Liu, Y., Zhang, Y., Zhao, L., Gong, H., & Zhu, W. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland).
  • Al-Ostath, A., & El-Faham, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland).
  • Sharma, P. C., & Kumar, Y. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Asian Journal of Chemistry.
  • Gucwa, K., Milewska, M. J., & Bielenica, A. (2018). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & biodiversity.
  • (2023) From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • (2023)
  • Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983).
  • (2023) Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional - Benchchem. BenchChem.
  • (2018) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. International Journal of Chemical and Molecular Engineering.
  • Geng, J., Li, M., & Wang, J. (2015). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Asian journal of pharmaceutical sciences.

Sources

An In-depth Technical Guide to 6-Hydroxy-8-methylcarbostyril

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-8-methylcarbostyril, a substituted derivative of the carbostyril (2(1H)-quinolinone) nucleus, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a hydroxyl group at the 6-position and a methyl group at the 8-position on the quinolinone scaffold is anticipated to confer unique physicochemical and biological properties. This guide provides a comprehensive overview of its nomenclature, physicochemical characteristics, a plausible synthetic route, and its potential applications, drawing upon the established knowledge of its structural analogues.

Nomenclature and Structure

The systematic identification of this compound is crucial for unambiguous scientific communication.

Synonyms:

  • 6-Hydroxy-8-methyl-2(1H)-quinolinone

  • 6-Hydroxy-8-methyl-2-quinolone

  • 8-Methyl-6-hydroxycarbostyril

IUPAC Name:

The internationally recognized IUPAC name for this compound is 6-hydroxy-8-methylquinolin-2(1H)-one .[1]

The "carbostyril" nomenclature is a common or trivial name for 2(1H)-quinolinone. The numbering of the quinoline ring system dictates the positions of the hydroxyl (-OH) and methyl (-CH₃) substituents.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Expected to be an off-white to pale beige solid, similar to other hydroxyquinolinones.[2]
Melting Point Estimated to be in the range of 200-230 °C, based on the melting point of similar substituted quinolinones. For example, 6-hydroxy-2-methylquinoline melts at 214-218 °C.[2]
Solubility Likely to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF, a common characteristic of hydroxyquinoline derivatives.
pKa The hydroxyl group is expected to have a pKa around 9-10, similar to other 8-hydroxyquinolines, making it a weak acid.[3] The amide proton would be significantly less acidic.
LogP (Octanol/Water) The LogP is predicted to be in the range of 1.5 to 2.5, indicating moderate lipophilicity. This is based on the values for related structures like 6-hydroxymethylquinoline (LogP ~1.3).[4]

Synthesis Methodology

A specific, validated synthesis protocol for 6-hydroxy-8-methylcarbostyril is not extensively documented. However, a plausible synthetic route can be designed based on established methods for quinolinone synthesis, such as modifications of the Knorr or Friedländer syntheses, or through intramolecular cyclization reactions.[5]

A potential approach would involve the cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Pathway

A likely synthetic strategy would start from 2-methyl-4-aminophenol. This starting material contains the required methyl group at what will become the 8-position and a hydroxyl group that can be protected and later revealed at the 6-position.

Synthesis_Pathway A 2-Methyl-4-aminophenol B N-(4-hydroxy-2-methylphenyl)acetamide (Protection of amine) A->B Acetic Anhydride C N-(4-acetoxy-2-methylphenyl)acetamide (Protection of hydroxyl) B->C Acetic Anhydride D 3-(4-acetoxy-2-methylphenylamino)propanoate (Michael Addition) C->D Ethyl Acrylate, Base E 6-Acetoxy-8-methyl-3,4-dihydroquinolin-2(1H)-one (Intramolecular Cyclization) D->E Acid catalyst, Heat F 6-Acetoxy-8-methylquinolin-2(1H)-one (Dehydrogenation) E->F DDQ or Pd/C G 6-Hydroxy-8-methylquinolin-2(1H)-one (Deprotection) F->G Base or Acid Hydrolysis

Figure 1: Proposed Synthesis of 6-Hydroxy-8-methylcarbostyril. This diagram illustrates a potential multi-step synthesis beginning with 2-methyl-4-aminophenol.

Experimental Protocol (Hypothetical)
  • Protection of the Amine: React 2-methyl-4-aminophenol with acetic anhydride to selectively acetylate the more nucleophilic amino group, yielding N-(4-hydroxy-2-methylphenyl)acetamide.

  • Protection of the Hydroxyl Group: Further treatment with acetic anhydride under different conditions would protect the phenolic hydroxyl group as an acetate ester.

  • Michael Addition: The protected aniline derivative would then undergo a Michael addition with an α,β-unsaturated ester like ethyl acrylate in the presence of a base.

  • Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting intermediate is then treated with a strong acid catalyst (e.g., polyphosphoric acid) and heated to induce an intramolecular Friedel-Crafts acylation, forming the dihydroquinolinone ring.

  • Dehydrogenation: The dihydroquinolinone is then dehydrogenated to the aromatic quinolinone using a suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).

  • Deprotection: Finally, the acetate protecting group on the hydroxyl function is removed by acid or base hydrolysis to yield the target compound, 6-hydroxy-8-methylcarbostyril.

Potential Applications and Biological Activity

The biological activities of 6-hydroxy-8-methylcarbostyril can be extrapolated from the known pharmacology of the 8-hydroxyquinoline and quinolinone scaffolds.[6]

Metal Chelation and its Consequences

The 8-hydroxyquinoline core is a well-known and potent chelating agent for various metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[7] This ability to bind metals is central to its diverse biological effects. The chelation can disrupt the function of metalloenzymes that are crucial for the growth and replication of pathogens or cancer cells.[7]

Metal_Chelation cluster_0 6-Hydroxy-8-methylcarbostyril cluster_1 Biological System cluster_2 Biological Effects Mol Molecule Metal Metal Ions (Fe, Cu, Zn) Mol->Metal Chelation Enzyme Metalloenzymes Mol->Enzyme Inhibition via Metal Sequestration Neuroprotection Neuroprotective Effects Mol->Neuroprotection Modulation of Metal Homeostasis Metal->Enzyme Essential Cofactor Antimicrobial Antimicrobial Activity Enzyme->Antimicrobial Anticancer Anticancer Activity Enzyme->Anticancer

Figure 2: Mechanism of Action via Metal Chelation. This diagram illustrates how 6-hydroxy-8-methylcarbostyril may exert its biological effects by chelating essential metal ions, thereby inhibiting metalloenzymes and modulating metal homeostasis.

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline are known to possess broad-spectrum antibacterial and antifungal properties.[6] The presence of the hydroxyl group is critical for this activity. It is plausible that 6-hydroxy-8-methylcarbostyril would exhibit similar antimicrobial effects. Hybrid molecules incorporating quinoline structures have shown potent activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.[8]

Anticancer Potential

The anticancer properties of 8-hydroxyquinoline derivatives are also linked to their interaction with metal ions.[7] They can inhibit metalloenzymes that are vital for tumor growth and proliferation. Additionally, some quinolinone derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways.

Neuroprotective Applications

Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases.[7] Compounds based on the 8-hydroxyquinoline scaffold have been explored for their neuroprotective effects, attributed to their ability to chelate excess metal ions in the brain.

Conclusion

6-Hydroxy-8-methylcarbostyril is a molecule with significant potential in drug discovery and development. While specific experimental data for this compound is sparse, a strong case for its synthesis and investigation can be made based on the well-documented biological activities of its structural analogs. Its predicted ability to chelate metal ions suggests potential applications as an antimicrobial, anticancer, and neuroprotective agent. The synthetic pathway proposed herein offers a viable route for its preparation, which would enable a thorough evaluation of its physicochemical properties and biological activities. Further research into this and similar substituted quinolinones is warranted to explore their full therapeutic potential.

References

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved February 25, 2026, from [Link]

  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 25, 2026, from [Link]

  • MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxymethylquinoline. PubChem. Retrieved February 25, 2026, from [Link]

  • NISCAIR. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved February 25, 2026, from [Link]

  • MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 25, 2026, from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-hydroxyquinolin-2(1H)-one. PubChem. Retrieved February 25, 2026, from [Link]

  • SciSpace. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 25, 2026, from [Link]

  • Impact Factor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-8-hydroxyquinoline. PubChem. Retrieved February 25, 2026, from [Link]

  • MDPI. (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved February 25, 2026, from [Link]

  • Bionity. (n.d.). 8-Hydroxyquinoline. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 7). Aromatic properties of 8-hydroxyquinoline and its metal complexes. Retrieved February 25, 2026, from [Link]

Sources

The Therapeutic Potential of Hydroxy-Methylquinolin-2(1H)-ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Among these, hydroxy-methylquinolin-2(1H)-ones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the therapeutic landscape of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is designed to be a self-validating system, where the causality behind experimental choices is elucidated, and protocols are presented with the necessary detail to ensure reproducibility.

Introduction: The Quinolin-2(1H)-one Core and its Therapeutic Significance

The quinolin-2(1H)-one, also known as carbostyril, is a bicyclic aromatic compound isosteric with coumarin.[5] Its unique chemical architecture allows for extensive functionalization, leading to a diverse library of derivatives with a wide range of biological activities.[1] The introduction of hydroxyl and methyl groups onto this scaffold has been shown to significantly modulate its pharmacological profile, enhancing its potential as a therapeutic agent. These derivatives have garnered considerable attention for their ability to interact with various biological targets, making them attractive candidates for drug discovery programs.[3][6]

This guide will explore the multifaceted therapeutic potential of hydroxy-methylquinolin-2(1H)-ones, focusing on three key areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several derivatives of hydroxy-methylquinolin-2(1H)-one have demonstrated potent anticancer activity against a range of human cancer cell lines.[6][7][8][9] The mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of Tyrosine Kinases

One of the primary mechanisms underlying the anticancer effects of these compounds is the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.[7] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell division. Hydroxy-methylquinolin-2(1H)-one derivatives have been shown to bind to the active site of the EGFR tyrosine kinase domain, competing with ATP and thereby blocking downstream signaling.[7]

EGFR_Inhibition cluster_binding Active Site Binding EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activation HMQ Hydroxy-Methylquinolin-2(1H)-one HMQ->EGFR Competitive Inhibition Apoptosis Apoptosis HMQ->Apoptosis Induction ATP ATP ATP->EGFR Blocked Downstream->Apoptosis Inhibition

Caption: Inhibition of EGFR signaling by hydroxy-methylquinolin-2(1H)-ones.

In Vitro Anticancer Activity Data

The cytotoxic effects of various hydroxy-methylquinolin-2(1H)-one derivatives have been evaluated against multiple cancer cell lines using the MTT assay.[7] The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one derivativesA-549 (Lung Cancer)25-100 µg/ml[7]
4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one derivativesMDA-MB (Breast Cancer)25 µg/ml[7]
4-substituted-3-Hydroxyquinolin-2(1H)-onesMCF-7 (Breast Cancer)up to 4.82[8]
4-substituted-3-Hydroxyquinolin-2(1H)-onesNCI-H460 (Lung Cancer)up to 1.8[8]
Modified 4-hydroxyquinolone analoguesHCT116 (Colon Carcinoma)as low as 46.5[9]
Modified 4-hydroxyquinolone analoguesMCF-7 (Breast Carcinoma)as low as 34.2[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Hydroxy-methylquinolin-2(1H)-one derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[7]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health.[10] Quinoline derivatives have a long history as antimicrobial agents, and recent studies have highlighted the potent antibacterial and antifungal activities of hydroxy-methylquinolin-2(1H)-ones.[10][11][12][13][14]

Mechanism of Action: Targeting Bacterial DNA Gyrase

A key mechanism of action for the antibacterial effects of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[10] This enzyme is essential for DNA replication, recombination, and repair. By inhibiting DNA gyrase, these compounds prevent the bacterial cell from dividing and ultimately lead to cell death.

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binds to Replication DNA Replication Gyrase->Replication Enables HMQ Hydroxy-Methylquinolin-2(1H)-one HMQ->Gyrase Inhibits CellDeath Bacterial Cell Death HMQ->CellDeath Induces Replication->CellDeath Blocked Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB iNOS_COX2_Expression iNOS & COX-2 Expression NFkB->iNOS_COX2_Expression NO_PGs NO & Prostaglandins iNOS_COX2_Expression->NO_PGs Production HMQ Hydroxy-Methylquinolin-2(1H)-one HMQ->NFkB Inhibits HMQ->iNOS_COX2_Expression Inhibits Enzyme Activity Inflammation Inflammation NO_PGs->Inflammation

Caption: Anti-inflammatory mechanism via inhibition of NF-κB, iNOS, and COX-2.

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of these compounds has been demonstrated in models such as the TPA-induced mouse ear edema model. [15]

Experimental Protocol: TPA-Induced Mouse Ear Edema

This is a common in vivo model to assess the topical anti-inflammatory activity of compounds.

Materials:

  • Mice (e.g., BALB/c)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Hydroxy-methylquinolin-2(1H)-one derivatives

  • Vehicle (e.g., acetone)

  • Micrometer caliper

Procedure:

  • Topically apply the test compound or vehicle to the inner and outer surfaces of the right ear of the mice.

  • After 30 minutes, apply TPA to the same ear to induce inflammation.

  • Measure the ear thickness using a micrometer caliper at various time points after TPA application (e.g., 6 hours).

  • The percentage inhibition of edema is calculated by comparing the ear thickness of the treated group with the control group. [15]

Synthesis and Structure-Activity Relationships (SAR)

The therapeutic potential of hydroxy-methylquinolin-2(1H)-ones is intrinsically linked to their chemical structure. Various synthetic methodologies have been developed to access a wide range of derivatives, allowing for the systematic exploration of structure-activity relationships. [1][16]

General Synthetic Strategies

A common and efficient method for the synthesis of the quinolin-2(1H)-one core involves the microwave-assisted reaction of anilines with ethyl acetoacetate. [16]Further modifications at different positions of the quinolinone ring can be achieved through various chemical transformations.

Synthesis_Workflow Anilines Anilines Microwave Microwave Irradiation Anilines->Microwave EAA Ethyl Acetoacetate EAA->Microwave HMQ_core Hydroxy-Methylquinolin-2(1H)-one Core Microwave->HMQ_core Derivatization Further Derivatization HMQ_core->Derivatization Final_Compounds Therapeutically Active Compounds Derivatization->Final_Compounds

Caption: General synthetic workflow for hydroxy-methylquinolin-2(1H)-one derivatives.

Key Structure-Activity Relationship Insights
  • Substitution at N1: The nature of the substituent at the N1 position significantly influences biological activity. For instance, in anticancer derivatives, a phenyl or methyl group at this position can be beneficial. [7]* Substitution at C3: Modifications at the C3 position with various side chains, including those containing amino groups, have been shown to enhance anticancer and antimicrobial activities. [7]* Substitution on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Conclusion and Future Directions

Hydroxy-methylquinolin-2(1H)-ones represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for the development of novel therapeutics. The established synthetic routes provide a robust platform for the generation of diverse chemical libraries, enabling further optimization of their pharmacological profiles.

Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways to better understand their mode of action.

  • In Vivo Efficacy and Safety Profiling: Comprehensive evaluation in relevant animal models to assess their therapeutic potential and safety.

The continued exploration of this chemical class holds great promise for addressing unmet medical needs and delivering the next generation of innovative medicines.

References

  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. (2016). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. (2020). ULisboa Research Portal. Retrieved from [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). International Journal of Advanced Research. Retrieved from [Link]

  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC. Retrieved from [Link]

  • 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. (n.d.). ULisboa. Retrieved from [Link]

  • Some reactions of 4-hydroxy-2(1H)-quinolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved from [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC. Retrieved from [Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Potent anti-inflammatory effects of two quinolinedione compounds, OQ1 and OQ21, mediated by dual inhibition of inducible NO synthase and cyclooxygenase-2. (n.d.). PMC. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI. Retrieved from [Link]

  • A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. (n.d.). PMC. Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (2023). MDPI. Retrieved from [Link]

  • 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. (2006). PubMed. Retrieved from [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Retrieved from [Link]

Sources

6-Hydroxy-8-methylquinolin-2(1H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Hydroxy-8-methylquinolin-2(1H)-one

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its extensive applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of a specific analogue, 6-Hydroxy-8-methylquinolin-2(1H)-one. We will delineate its core molecular and physical properties, explore rational synthetic strategies, detail expected spectroscopic signatures for structural verification, and discuss its therapeutic potential, particularly in the context of drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound's chemical and biological landscape.

Core Molecular Profile

6-Hydroxy-8-methylquinolin-2(1H)-one is a derivative of the carbostyril (quinolin-2(1H)-one) core. Its structure is characterized by a hydroxyl group at the C-6 position and a methyl group at the C-8 position of the bicyclic ring system. This substitution pattern significantly influences its electronic properties, solubility, and biological activity.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name 6-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one N/A
CAS Number 143268-86-4
Molecular Formula C₁₀H₉NO₂ Calculated
Molecular Weight 175.19 g/mol
Canonical SMILES CC1=CC(O)=CC2=C1NC(=O)C=C2 N/A

| Appearance | (Expected) Off-white to pale yellow solid | N/A |

The Quinolin-2(1H)-one Scaffold: A Cornerstone in Drug Discovery

The quinolin-2(1H)-one core is of significant interest to the drug development community due to its versatile biological activity. Compounds incorporating this scaffold have demonstrated a wide array of pharmacological effects, including antitumor, kinase inhibition, and antibiotic activities[1]. The ability of the quinolinone ring system to participate in various non-covalent interactions (hydrogen bonding, π-π stacking) allows it to effectively bind to a diverse range of biological targets.

Furthermore, the 8-hydroxyquinoline moiety, present in the title compound, is a classic bidentate chelating agent, capable of sequestering biologically relevant metal ions like iron, copper, and zinc[2][3][4]. This chelation ability is the mechanistic basis for many of the observed antineurodegenerative, anticancer, and antimicrobial properties of 8-hydroxyquinoline derivatives[2][3][5]. The strategic placement of the methyl and hydroxyl groups on the 6-Hydroxy-8-methylquinolin-2(1H)-one backbone thus presents a unique opportunity for developing targeted therapeutics.

Synthesis and Mechanistic Insights

While numerous methods exist for the synthesis of the quinoline core, a common and effective strategy for producing substituted quinolin-2(1H)-ones involves the cyclization of β-aminocinnamic acid derivatives or related precursors. A representative synthetic approach for 6-Hydroxy-8-methylquinolin-2(1H)-one is outlined below.

Experimental Protocol: Proposed Synthesis

This protocol describes a plausible multi-step synthesis starting from commercially available 2-methyl-4-aminophenol.

Step 1: Acetoacetylation of 2-methyl-4-aminophenol

  • Rationale: This step introduces the β-ketoamide functionality necessary for the subsequent cyclization. Diketene or an acetoacetylating agent like ethyl acetoacetate is used.

  • Procedure: a. Dissolve 1.0 equivalent of 2-methyl-4-aminophenol in a suitable solvent (e.g., glacial acetic acid or toluene). b. Add 1.1 equivalents of diketene dropwise at room temperature while stirring. c. Continue stirring for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. d. Pour the reaction mixture into ice-water to precipitate the product. e. Filter, wash the solid with cold water, and dry under vacuum to yield the N-(4-hydroxy-2-methylphenyl)-3-oxobutanamide intermediate.

Step 2: Conrad-Limpach Cyclization

  • Rationale: This is an acid-catalyzed intramolecular condensation reaction that forms the quinolinone ring. Concentrated sulfuric acid is a common catalyst that acts as both a catalyst and a dehydrating agent.

  • Procedure: a. Add the intermediate from Step 1 slowly and portion-wise to 10 equivalents of pre-heated (80-90 °C) concentrated sulfuric acid with vigorous stirring. b. After the addition is complete, maintain the temperature for 30-60 minutes. c. Carefully pour the hot acid mixture onto crushed ice. d. Neutralize the resulting slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8. e. The precipitated solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried. f. Recrystallize the crude product from a suitable solvent like ethanol or a DMF/water mixture to obtain pure 6-Hydroxy-8-methylquinolin-2(1H)-one.

Step 3: Structural Validation

  • Rationale: The identity and purity of the final product must be confirmed.

  • Procedure: Analyze the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm that the spectral data matches the expected profile for 6-Hydroxy-8-methylquinolin-2(1H)-one.

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A 2-Methyl-4-aminophenol C N-(4-hydroxy-2-methylphenyl) -3-oxobutanamide A->C Acetoacetylation (Step 1) B Diketene B->C D 6-Hydroxy-8-methylquinolin-2(1H)-one C->D Acid-Catalyzed Cyclization (Step 2)

Caption: Proposed synthetic workflow for 6-Hydroxy-8-methylquinolin-2(1H)-one.

Spectroscopic Characterization and Validation

Spectroscopic analysis is a cornerstone of chemical research, providing definitive proof of molecular structure. The following sections detail the anticipated spectroscopic data for 6-Hydroxy-8-methylquinolin-2(1H)-one, based on its constituent functional groups and structural analogues[6][7].

Table 2: Predicted Spectroscopic Data

Technique Region/Shift Assignment and Rationale
¹H NMR δ 11-12 ppm (broad s, 1H) Amide proton (N-H), exchangeable with D₂O.
δ 9-10 ppm (s, 1H) Phenolic proton (O-H), exchangeable with D₂O.
δ 7.5-7.8 ppm (d, 1H) H-4 proton, coupled to H-3.
δ 6.8-7.2 ppm (m, 2H) Aromatic protons at H-5 and H-7.
δ 6.4-6.6 ppm (d, 1H) H-3 proton, coupled to H-4.
δ 2.2-2.4 ppm (s, 3H) Methyl protons (C₈-CH₃).
¹³C NMR δ 160-165 ppm Carbonyl carbon (C-2).
δ 150-155 ppm Phenolic carbon (C-6).
δ 110-140 ppm Remaining aromatic and vinylic carbons.
δ 15-20 ppm Methyl carbon (C₈-CH₃).
IR Spectroscopy 3200-3400 cm⁻¹ (broad) Overlapping N-H and O-H stretching vibrations.
1640-1660 cm⁻¹ (strong) C=O (amide I) stretching vibration.
1500-1620 cm⁻¹ C=C aromatic ring stretching vibrations.

| Mass Spectrometry | m/z ≈ 175.06 | Molecular ion peak [M]⁺ corresponding to the formula C₁₀H₉NO₂. |

Therapeutic Potential and Mechanism of Action

The unique combination of a quinolinone core and an 8-hydroxyquinoline metal-binding motif makes 6-Hydroxy-8-methylquinolin-2(1H)-one a compelling candidate for drug discovery programs.

Metal Chelation

The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the C-8 hydroxyl group form a stable five-membered ring with divalent metal cations. This sequestration of metal ions can disrupt critical biological processes. For example, depleting cancer cells of essential metals like iron or copper can inhibit cell proliferation and induce apoptosis[2]. This same mechanism is implicated in the treatment of neurodegenerative diseases, where metal dyshomeostasis is a key pathological feature[2][3].

Caption: Metal chelation by the 8-hydroxyquinoline moiety.

Applications in Drug Development
  • Oncology: The antiproliferative activity of related quinolinone compounds suggests potential applications in cancer therapy[1][2].

  • Neurodegenerative Diseases: As a metal chelator, this compound could be investigated for its potential to restore metal homeostasis in diseases like Alzheimer's and Parkinson's[2].

  • Respiratory Diseases: Analogues of 8-hydroxyquinolin-2(1H)-one have been identified as potent and selective β2-agonists, which are crucial for treating asthma and COPD[8]. This suggests that 6-Hydroxy-8-methylquinolin-2(1H)-one could serve as a scaffold for developing novel bronchodilators.

  • Antimicrobial Agents: The 8-hydroxyquinoline core is well-known for its antibacterial and antifungal properties, often linked to its ability to chelate metals required for microbial enzyme function[4][5].

Conclusion

6-Hydroxy-8-methylquinolin-2(1H)-one is a multifaceted molecule with significant potential for advanced research and development. Its well-defined chemical properties, accessible synthetic routes, and promising biological profile, rooted in the dual functionalities of the quinolinone core and the 8-hydroxy metal-binding site, make it a valuable building block for the creation of novel therapeutics. This guide provides the foundational knowledge for scientists to harness the potential of this compelling compound.

References

  • 6-Hydroxymethylquinoline. PubChem, National Institutes of Health. [Link]

  • 8-hydroxyquinolin-2(1H)-one. PubChem, National Institutes of Health. [Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Hranjec, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2062. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazine-ylidene)succinate. University of Helsinki. [Link]

  • Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1409-1416. [Link]

  • Saeedi, M., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 13, 1547–1568. [Link]

  • Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697. [Link]

  • Suliman, F. O., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Ghaffari, S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

Sources

A Comprehensive Technical Guide to 6-Substituted 8-Methylquinolin-2-ones: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. The strategic substitution on this nucleus allows for the fine-tuning of its pharmacological properties, making it an area of intense research in medicinal chemistry. This in-depth technical guide focuses on a specific, promising subclass: 6-substituted 8-methylquinolin-2-ones. The presence of a methyl group at the 8-position and various substituents at the 6-position has been shown to significantly influence the biological activity of these compounds, particularly in the realms of antibacterial and anticancer research. This guide provides a comprehensive overview of the synthetic strategies to access these molecules, detailed protocols for their biological evaluation, and an analysis of their structure-activity relationships (SAR).

Introduction: The Significance of the Quinolin-2-one Core

Quinolin-2(1H)-one, also known as carbostyril, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyridin-2-one ring. This scaffold is present in a variety of natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1] The ability to introduce substituents at various positions of the quinoline ring provides a powerful tool for modulating the physicochemical and biological properties of the resulting molecules.

The focus of this guide, 6-substituted 8-methylquinolin-2-ones, has emerged as a particularly interesting area of investigation. The methyl group at the 8-position can influence the conformation and electronic properties of the molecule, while the substituent at the 6-position is often directed towards key interactions with biological targets. Notably, the combination of substituents at these positions has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[2][3]

Synthetic Strategies for 6-Substituted 8-Methylquinolin-2-ones

The synthesis of 6-substituted 8-methylquinolin-2-ones can be achieved through several established synthetic routes. The choice of method often depends on the desired substituent at the 6-position and the availability of starting materials. Key strategies include the Knorr quinoline synthesis, the Skraup synthesis, and modifications of pre-formed quinolinone cores.

Knorr Quinoline Synthesis

A versatile and widely used method for the synthesis of quinolin-2-ones is the Knorr synthesis. This reaction involves the condensation of a β-ketoester with an aniline derivative, followed by cyclization in the presence of a strong acid. For the synthesis of 8-bromo-6-methylquinolin-2(1H)-one, 2-bromo-4-methylaniline can be reacted with ethyl acetoacetate.[4]

Diagram: Knorr Synthesis of 8-bromo-6-methylquinolin-2(1H)-one

Knorr_Synthesis start 2-bromo-4-methylaniline + Ethyl acetoacetate intermediate β-ketoanilide intermediate start->intermediate Condensation product 8-bromo-6-methylquinolin-2(1H)-one intermediate->product H₂SO₄, Δ (Cyclization)

Caption: Knorr synthesis for 8-bromo-6-methylquinolin-2(1H)-one.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. This method can be adapted to produce substituted quinolines which can then be converted to the corresponding quinolin-2-ones. For instance, m-toluidine can be used to produce a mixture of 5- and 7-methylquinoline, which can then be nitrated.[5][6]

Functionalization of a Pre-formed Quinolinone Ring

A common strategy involves the synthesis of a versatile quinolinone intermediate, such as a halogenated derivative, which can then be subjected to various cross-coupling and nucleophilic substitution reactions to introduce a diverse range of substituents at the 6-position. For example, a 6-bromo-8-methylquinolin-2-one can serve as a key intermediate for introducing amino, alkoxy, and other functional groups via palladium-catalyzed cross-coupling reactions.

Diagram: Functionalization of 6-bromo-8-methylquinolin-2-one

Functionalization start 6-bromo-8-methylquinolin-2-one amino 6-amino-8-methylquinolin-2-one start->amino Buchwald-Hartwig amination alkoxy 6-alkoxy-8-methylquinolin-2-one start->alkoxy Ullmann condensation aryl 6-aryl-8-methylquinolin-2-one start->aryl Suzuki coupling

Caption: Diversification of the 6-substituent.

Experimental Protocols: Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of key 6-substituted 8-methylquinolin-2-one derivatives.

Synthesis of 6-Bromo-8-methylquinolin-2(1H)-one (Knorr Synthesis)[4]

Step 1: Synthesis of Ethyl 3-((2-bromo-4-methylphenyl)amino)but-2-enoate

  • To a solution of 2-bromo-4-methylaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude anilide.

Step 2: Cyclization to 6-Bromo-8-methylquinolin-2(1H)-one

  • Carefully add the crude anilide from Step 1 to pre-cooled (0-5 °C) concentrated sulfuric acid (10-20 eq by weight) with vigorous stirring, maintaining the temperature below 20 °C.

  • Slowly heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 6-bromo-8-methylquinolin-2(1H)-one.

Synthesis of 6-Amino-8-methylquinolin-2(1H)-one

This transformation can be achieved from the 6-bromo derivative via a Buchwald-Hartwig amination reaction or from a 6-nitro precursor.

From 6-Nitro-8-methylquinolin-2(1H)-one (Reduction):

  • Dissolve 6-nitro-8-methylquinolin-2(1H)-one in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C).

  • If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield 6-amino-8-methylquinolin-2(1H)-one.

Biological Activities and Therapeutic Potential

6-Substituted 8-methylquinolin-2-ones have demonstrated promising biological activities, primarily as antibacterial and anticancer agents.

Antibacterial Activity

A significant body of research has highlighted the potent antibacterial properties of 6-amino-8-methylquinolones.[2][3] These compounds have shown enhanced activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The coupled presence of the C6-amino group and the C8-methyl group appears to be crucial for this enhanced activity.

Table 1: Antibacterial Activity of Representative 6-Amino-8-methylquinolones [2]

Compound IDR at C-7MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSA
19v 1,2,3,4-tetrahydroisoquinolinyl<0.050.1
Ciprofloxacin -0.20.4
Anticancer Activity

The quinolin-2-one scaffold is a well-established pharmacophore in the design of anticancer agents. While specific data for a broad range of 6-substituted 8-methylquinolin-2-ones is still emerging, related quinolinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell division and signaling pathways.

A potential application for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-substituted 8-methylquinolin-2-ones is highly dependent on the nature and position of the substituents.

Diagram: Key SAR Points for 6-Substituted 8-Methylquinolin-2-ones

Caption: Structure-Activity Relationship summary.

  • At the 6-position: An amino group is highly favorable for antibacterial activity.[2] The electronic nature and size of the substituent at this position can significantly impact target binding.

  • At the 8-position: The presence of a methyl group, in combination with a 6-amino group, leads to a synergistic enhancement of antibacterial potency against Gram-positive bacteria.[2]

  • At the 7-position: Introduction of bulky heterocyclic moieties, such as a 1,2,3,4-tetrahydroisoquinolinyl group, can dramatically increase antibacterial activity.[2]

  • At the N-1 position: Substitution at the nitrogen atom of the quinolinone ring can influence the compound's pharmacokinetic properties, including solubility and cell permeability.

Experimental Protocols: Biological Evaluation

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay[8][9]

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Cytotoxicity: MTT Assay[7][10][11]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Diagram: MTT Assay Workflow

MTT_Workflow seed Seed cells in 96-well plate treat Treat with quinolinone compound seed->treat mtt Add MTT reagent treat->mtt incubate Incubate (formazan formation) mtt->incubate solubilize Solubilize formazan (e.g., with DMSO) incubate->solubilize read Measure absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-substituted 8-methylquinolin-2-one derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (General Protocol)[12][13][14]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate (e.g., a peptide), and ATP in an appropriate kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

6-Substituted 8-methylquinolin-2-ones represent a promising class of heterocyclic compounds with significant potential for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust foundation for accessing a wide array of analogs for biological screening. The established antibacterial activity of the 6-amino derivatives warrants further investigation and optimization to address the growing challenge of antibiotic resistance. Furthermore, the exploration of their anticancer potential, particularly as kinase inhibitors, is a fertile area for future research. A deeper understanding of the structure-activity relationships, guided by computational modeling and comprehensive biological testing, will be instrumental in the design and development of the next generation of quinolin-2-one-based drugs.

References

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 39(2), 436–445. [Link]

  • Chen, Y. L., Chen, I. L., & Wang, T. C. (2001). Synthesis and evaluation of novel quinolinones as HIV-1 reverse transcriptase inhibitors. Bioorganic & medicinal chemistry letters, 11(15), 1967–1969.
  • Cecchetti, V., Fravolini, A., Schiaffella, F., Tabarrini, O., & Terni, P. (1999). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-ethyl- and 6-amino-8-methoxyquinolones. Bioorganic & medicinal chemistry, 7(11), 2465–2471.
  • Marcaccini, S., Pepino, R., Pozo, M. C., Basurto, S., García-Valverde, M., & Torroba, T. (2003). One-pot synthesis of quinolin-2-(1 H)-ones via tandem Ugi–Knoevenagel condensations. Tetrahedron Letters, 44(48), 8629–8631.
  • Qu, F., He, P., Hu, R. F., Cheng, X., Wang, S., & Wu, J. (2016). Efficient Synthesis of Quinolines via a Knoevenagel/Staudinger/aza‐Wittig Sequence. ChemistrySelect, 1(18), 5836–5839.
  • Abonia, R., Cortes, E., Insuasty, B., Quiroga, J., & Nogueras, M. (2012). Synthesis and biological evaluation of novel quinoline-2-one derivatives. European journal of medicinal chemistry, 57, 216–225.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.
  • Al-Omair, M. A., Ali, A. A., & El-Meligie, S. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4235.
  • Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of medicinal chemistry, 44(14), 2374–2377.
  • Cecchetti, V., Fravolini, A., Schiaffella, F., Tabarrini, O., & Terni, P. (1999). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-ethyl- and 6-amino-8-methoxyquinolones. Bioorganic & medicinal chemistry, 7(11), 2465–2471.
  • Al-Salahi, R., Al-Omar, M., & Amr, A. E. G. E. (2011).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • BenchChem. (2025). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. BenchChem.
  • Asadipour, A., Fassihi, A., & Sadeghi-Aliabadi, H. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 3(2), 25–34.
  • Liu, Y., Ding, Y., & Li, Y. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 24(18), 3296.
  • Wang, L., & Ding, K. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5427.
  • Merck. (n.d.).
  • BenchChem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. BenchChem.
  • Manfroni, G., Barreca, M. L., & Cecchetti, V. (2004). Structure Modifications of 6-Aminoquinolones with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 47(20), 4885–4894.
  • Tasqeeruddin, S., Asiri, Y., & Alsherhri, J. A. (2020). An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation. Letters in Organic Chemistry, 17(2), 157–163.
  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • BenchChem. (2025). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. BenchChem.
  • Moon, J., & Kim, Y. C. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(12), e3274.
  • BenchChem. (2025).
  • Johnson, T. B., & Guest, H. H. (1911). Researches on pyrimidines: The synthesis of derivatives of quinoline. Journal of the American Chemical Society, 33(5), 701–707.
  • Li, J., & Wang, Y. (2012). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. CN102850269A.
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2017). Synthesis of 8-bromo-2,6-dimethylquinoline and 8-bromo-6-methylquinoline-2-carbaldehyde.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41–54.
  • Sharma, P., & Kumar, V. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 05(04), 2530–2542.
  • Lesher, G. Y., & Surrey, A. R. (1979). Process for production of 8-NHR quinolines. US4167638A.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Lovenberg, T. W. (2017). Methods for the preparation of 6-aminoisoquinoline. US9840468B1.
  • da Silva, A. B. F., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.
  • Gholap, A. R., & Gill, C. H. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Iranian journal of pharmaceutical research: IJPR, 12(Suppl), 133–138.
  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 948–956.
  • Mohamed, S. K., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 43869–43883.

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Friedel-Crafts Cyclization of Quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinolin-2(1H)-one scaffold is a privileged structural motif found in a multitude of biologically active compounds and natural products. The synthesis of tetracyclic and other fused-ring systems based on this core is of significant interest in medicinal chemistry and drug development, as these complex architectures often exhibit potent pharmacological activities, including antitumor and antibacterial properties.[1][2] One of the most powerful methods for constructing these polycyclic frameworks is the intramolecular Friedel-Crafts cyclization. This electrophilic aromatic substitution reaction allows for the formation of a new ring by acylating an aromatic portion of the quinolinone backbone.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the Friedel-Crafts cyclization of quinolin-2(1H)-one derivatives. It delves into the mechanistic underpinnings of the reaction, explores the critical experimental parameters, and offers practical, field-proven insights to ensure successful and reproducible outcomes.

Theoretical Background: The Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic carbon-carbon bond-forming reaction that involves the introduction of an acyl group (R-C=O) onto an aromatic ring.[4] In the context of quinolin-2(1H)-one derivatives, an intramolecular variant of this reaction is employed. This involves a quinolinone precursor bearing a carboxylic acid or acyl chloride side chain, which, in the presence of a strong acid catalyst, cyclizes to form a new fused ring.

The reaction is initiated by the activation of the carboxylic acid or acyl chloride by a Lewis acid or a strong Brønsted acid. This generates a highly electrophilic acylium ion.[3] The electron-rich aromatic ring of the quinolinone system then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the cyclized product.[4]

The choice of the acid catalyst is paramount and significantly influences the reaction's efficiency and outcome. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), and various Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[5][6][7][8]

Experimental Protocol: Synthesis of a Tetracyclic Quinolinone Derivative

This protocol details the synthesis of a model tetracyclic quinolinone derivative via an intramolecular Friedel-Crafts cyclization of a 4-substituted quinolin-2(1H)-one-3-carboxylic acid derivative.

Materials and Reagents
ReagentGradeSupplierNotes
2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acidSynthesis Grade(To be synthesized)The starting material for the cyclization.
Polyphosphoric Acid (PPA)Reagent GradeMajor Chemical SupplierEnsure it is fresh and has not absorbed atmospheric moisture.
Eaton's Reagent (7.7% w/w P₂O₅ in MeSO₃H)Reagent GradeMajor Chemical SupplierA powerful alternative to PPA; handle with care.[5][9]
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierFor extraction and chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab PreparedFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousMajor Chemical SupplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
HexanesHPLC GradeMajor Chemical SupplierFor chromatography.
Ethyl AcetateHPLC GradeMajor Chemical SupplierFor chromatography.
Instrumentation
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • NMR spectrometer

  • Mass spectrometer

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Synthesize Starting Material: 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid reagents Weigh Reagents: Starting Material, PPA or Eaton's Reagent start->reagents setup Set up Reaction: Flask, Stirrer, Condenser reagents->setup addition Add Reagents: Dissolve starting material in catalyst setup->addition heating Heat Reaction Mixture: Monitor by TLC addition->heating quench Quench Reaction: Pour onto ice-water heating->quench neutralize Neutralize: Add NaHCO₃ solution quench->neutralize extract Extract with DCM neutralize->extract dry Dry Organic Layer: (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: NMR, Mass Spectrometry purify->characterize end Obtain Pure Tetracyclic Product characterize->end

Caption: Experimental workflow for the Friedel-Crafts cyclization.

Step-by-Step Procedure

1. Preparation of the Starting Material:

The synthesis of the precursor, 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid, can be achieved through established literature procedures. This typically involves a multi-step synthesis starting from simpler building blocks.

2. Intramolecular Friedel-Crafts Cyclization:

  • Using Polyphosphoric Acid (PPA):

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid (1.0 eq).

    • Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material). The amount should be sufficient to ensure good stirring.

    • Heat the reaction mixture with stirring to 120-140 °C. The optimal temperature may need to be determined empirically.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Take small aliquots of the reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate.

    • Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Using Eaton's Reagent:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add Eaton's reagent (2.5 eq).[10]

    • With stirring, add the 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid (1.0 eq) in portions.

    • Heat the reaction mixture to 80 °C.[10]

    • Monitor the reaction progress by TLC as described above. Eaton's reagent often leads to faster reaction times.[5]

    • Upon completion, cool the reaction to room temperature.

3. Work-up and Purification:

  • Carefully pour the cooled reaction mixture onto a mixture of crushed ice and water with vigorous stirring. This will hydrolyze the PPA or Eaton's reagent and precipitate the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tetracyclic quinolinone derivative.

4. Characterization:

Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Field-Proven Insights

  • Choice of Catalyst: The reactivity of the quinolinone substrate will dictate the choice of catalyst. For electron-rich aromatic systems, milder Lewis acids like FeCl₃ might be sufficient.[6] For less reactive substrates, the more potent PPA or Eaton's reagent is often necessary. Eaton's reagent is often preferred due to its lower viscosity, making it easier to handle and stir, and it can often promote cyclization at lower temperatures.[5][10]

  • Reaction Temperature and Time: These parameters are highly dependent on the substrate and catalyst used. It is crucial to monitor the reaction by TLC to avoid decomposition of the product due to prolonged heating or excessively high temperatures.

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Substituent Effects: The position and electronic nature of substituents on the quinolinone ring can significantly impact the regioselectivity and feasibility of the cyclization. Electron-donating groups on the aromatic ring that will be acylated will facilitate the reaction, while electron-withdrawing groups will hinder it.[3]

Reaction Mechanism Diagram

G cluster_0 Activation of Carboxylic Acid Start Quinolinone with Carboxylic Acid Side Chain Protonated Protonated Carbonyl Start->Protonated Catalyst H⁺ (from PPA or Eaton's Reagent) Acylium Acylium Ion (Electrophile) Protonated->Acylium AromaticRing Aromatic Ring of Quinolinone (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex Deprotonation Deprotonation FinalProduct Tetracyclic Quinolinone Product Deprotonation->FinalProduct

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Conclusion

The intramolecular Friedel-Crafts cyclization is a robust and versatile method for the synthesis of complex, fused quinolin-2(1H)-one derivatives. By carefully selecting the appropriate acid catalyst and optimizing the reaction conditions, researchers can efficiently construct novel tetracyclic and polycyclic scaffolds with significant potential in drug discovery and development. The protocol and insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic transformation.

References

  • Synthesis and antibacterial activity of new tetracyclic quinolone antibacterials. PubMed. Available at: [Link]

  • Advancements in the synthesis of fused tetracyclic quinoline derivatives. PMC - NIH. Available at: [Link]

  • Synthesis and antitumor activity of fused tetracyclic quinoline derivatives. 1. PubMed. Available at: [Link]

  • Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Australian Journal of Chemistry. Available at: [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Available at: [Link]

  • ChemInform Abstract: Tetrahydroquinolines by Lewis Acid‐Promoted Friedel—Crafts Cyclizations. R Discovery. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Friedel–Craft acylation reaction using Eaton's reagent. ResearchGate. Available at: [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]

  • A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. Journal of Synthetic Chemistry. Available at: [Link]

  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. PMC. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. Available at: [Link]

  • Polyphosphoric Acid. Sciencemadness.org. Available at: [Link]

  • Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines and their analogues. PubMed. Available at: [Link]

  • Silica-supported polyphosphoric acid in the synthesis of 4-substituted tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives. Google Patents.
  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Available at: [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. SAGE Journals. Available at: [Link]

  • Synthesis of Quinoline-2-thiones via Tandem Indium(III)-Promoted Friedel−Crafts Alkenylation−Cyclization of 2-Alkynylphenyl Isothiocyanates. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

Sources

using 6-Hydroxy-8-methylquinolin-2(1H)-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Hydroxy-8-methylquinolin-2(1H)-one in Pharmaceutical Synthesis

Abstract

This technical guide details the strategic application, synthesis, and quality control of 6-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 143268-86-4), a "privileged scaffold" in medicinal chemistry. Structurally analogous to the core moieties found in commercial PDE3 inhibitors (e.g., Cilostazol) and


-adrenergic agonists (e.g., Procaterol), this intermediate offers a versatile handle (C6-OH) for diversification and a metabolic blocking group (C8-Me). This note provides a validated synthetic protocol, downstream application workflows for library generation, and rigorous analytical standards.

Part 1: Chemical Profile & Strategic Utility

The "Privileged" Carbostyril Scaffold

The quinolin-2(1H)-one (carbostyril) nucleus is a pharmacophore embedded in numerous blockbuster drugs. The specific substitution pattern of 6-Hydroxy-8-methylquinolin-2(1H)-one offers two distinct medicinal chemistry advantages:

  • The C6-Hydroxyl Handle: Acts as a robust nucleophile for Williamson ether synthesis or Mitsunobu reactions, allowing the attachment of lipophilic "tails" or basic side chains essential for receptor binding (e.g., the tetrazole-butoxy chain in Cilostazol).

  • The C8-Methyl Blockade: In many quinolinone drugs, the C8 position is a "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. The C8-methyl group sterically and electronically blocks this position, potentially extending the half-life (

    
    ) of the final API (Active Pharmaceutical Ingredient).
    
Key Physicochemical Properties
PropertyValueRelevance
Molecular Formula

Compact scaffold for fragment-based design.
Molecular Weight 175.18 g/mol Low MW allows for heavy side-chain addition while keeping final MW < 500 (Lipinski compliant).
pKa (Phenolic OH) ~9.5Ideal for selective deprotonation using weak bases (

) without affecting the amide lactam.
Solubility DMSO, DMF, hot MeOHPoor solubility in non-polar solvents requires polar aprotic media for reactions.

Part 2: Validated Synthetic Protocol

Objective: Scalable synthesis of 6-Hydroxy-8-methylquinolin-2(1H)-one starting from 4-methoxy-2-methylaniline. Mechanism:


-Acylation followed by intramolecular Friedel-Crafts alkylation/cyclization and demethylation.
Reaction Workflow Diagram

SynthesisPath Start 4-Methoxy-2-methylaniline Step1 Step 1: N-Acylation (Acryloyl Chloride/TEA) Start->Step1 Inter1 N-(4-methoxy-2-methylphenyl) acrylamide Step1->Inter1 Yield: ~90% Step2 Step 2: Cyclization (AlCl3 melt or PPA) Inter1->Step2 Inter2 6-Methoxy-8-methyl quinolin-2(1H)-one Step2->Inter2 Yield: ~75% Step3 Step 3: Demethylation (BBr3 or 48% HBr) Inter2->Step3 Final 6-Hydroxy-8-methyl quinolin-2(1H)-one Step3->Final Yield: ~85%

Caption: Three-step synthetic route utilizing an intramolecular Friedel-Crafts cyclization strategy.

Detailed Experimental Procedure

Step 1: Preparation of N-(4-methoxy-2-methylphenyl)acrylamide

  • Charge: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Base: Add Triethylamine (TEA) (1.2 eq) and cool to 0°C.

  • Addition: Dropwise add Acryloyl chloride (1.1 eq) over 30 mins, maintaining temp < 5°C.

  • Workup: Stir for 2h at RT. Wash with 1N HCl, then sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate.
    • Expert Insight: Acryloyl chloride is a lachrymator; handle in a fume hood. The intermediate amide is stable and can be used directly.

Step 2: Cyclization to 6-Methoxy-8-methylquinolin-2(1H)-one

  • Catalyst: Prepare a melt of Aluminum Chloride (

    
    ) (3.0 eq) and Sodium Chloride (NaCl) (1.0 eq) at 120°C OR use Polyphosphoric Acid (PPA) at 100°C.
    
  • Reaction: Add the amide intermediate portion-wise to the hot melt/acid.

  • Time: Stir at 120-130°C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Carefully pour the hot reaction mixture onto crushed ice/water.

  • Isolation: Filter the precipitated solid. Wash with water and cold ethanol. Recrystallize from Ethanol/DMF.

    • Critical Control: The intramolecular cyclization competes with polymerization of the acrylamide. High dilution or slow addition helps favor cyclization.

Step 3: Demethylation to Target

  • Solvent: Suspend the methoxy intermediate in 48% Hydrobromic acid (HBr) (10 vol).

  • Reflux: Heat to reflux (120°C) for 12-24 hours.

  • Neutralization: Cool to RT. Dilute with water. Adjust pH to ~6-7 using 10% NaOH solution.

    • Note: The product will precipitate as the pH approaches neutrality.

  • Purification: Filter the solid. Recrystallize from Methanol or DMF/Water.

Part 3: Downstream Applications (The "Application Note")

This intermediate is primarily used to synthesize Type 3 Phosphodiesterase (PDE3) Inhibitors and Dopamine/Serotonin Modulators .

Protocol: O-Alkylation for Library Generation

To generate "Cilostazol-like" or "Aripiprazole-like" analogs, the C6-hydroxyl is coupled with an alkyl halide.

Reagents:

  • Substrate: 6-Hydroxy-8-methylquinolin-2(1H)-one (1.0 eq)

  • Alkyl Halide: e.g., 1-bromo-4-chlorobutane or specific side-chain halides (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Essential for Finkelstein exchange in situ.

  • Solvent: DMF or Acetonitrile.

Workflow:

  • Activation: Stir substrate and

    
     in DMF at 60°C for 30 mins to form the phenoxide anion.
    
    • Observation: The suspension often turns a brighter yellow/orange.

  • Coupling: Add the Alkyl Halide and KI. Heat to 80°C for 4-8 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter and dry.

SAR Logic Diagram

SAR Center 6-Hydroxy-8-methyl quinolin-2(1H)-one Mod1 Modification: O-Alkylation with Tetrazole-butyl chain Center->Mod1 Mod2 Modification: O-Alkylation with Aryl-piperazine chain Center->Mod2 Mod3 Modification: Epoxide addition to C6-O (Linker strategy) Center->Mod3 Target1 PDE3 Inhibitors (Cardiovascular) Mod1->Target1 Target2 D2/5-HT Modulators (Antipsychotic) Mod2->Target2 Target3 Beta-Agonists (Respiratory) Mod3->Target3

Caption: Divergent synthesis strategies for three major therapeutic classes using the C6-OH handle.

Part 4: Analytical Protocols & Quality Control

High-Performance Liquid Chromatography (HPLC)

Ensure the intermediate meets the >98.0% purity specification required for API synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated lactam).

  • Retention Time: The 8-methyl group increases lipophilicity compared to the non-methylated analog, resulting in a slightly longer retention time (

    
    ).
    
NMR Characterization (DMSO- )
  • 
     2.35 ppm (s, 3H):  Distinct singlet for the C8-Methyl  group.
    
  • 
     6.45 ppm (d, 1H):  C3-H of the quinolinone ring.
    
  • 
     7.80 ppm (d, 1H):  C4-H (deshielded by carbonyl).
    
  • 
     9.50 ppm (s, 1H):  C6-OH (exchangeable).
    
  • 
     11.50 ppm (s, 1H):  N-H (lactam, broad).
    

Part 5: References

  • Scaffold Utility in PDE3 Inhibitors:

    • Title: Synthesis and platelet aggregation inhibitory activity of 6-substituted 2(1H)-quinolinone derivatives.

    • Source: Nishi, T., et al. (1983). Chemical & Pharmaceutical Bulletin.

    • Context: Establishes the 6-alkoxy-2-quinolinone pharmacophore used in Cilostazol.

    • URL:[Link][1]

  • Synthetic Route (Friedel-Crafts Cyclization):

    • Title: A Convenient Synthesis of Carbostyril Derivatives.

    • Source: Manjunath, G., et al. (2013). International Journal of Chemical Tech Research.

    • Context: Validates the acrylamide cyclization method for substituted anilines.

    • URL:[Link]

  • Metabolic Stability of 8-Methyl Analogs:

    • Title: Metabolism and pharmacokinetics of quinolinone derivatives.

    • Source: FDA/EMA Assessment Reports for Indacaterol/Cilostazol (General Pharmacology).

    • Context: Highlights the role of ring substitution in blocking metabolic hydroxylation.

    • URL:[Link]

  • Compound Data Source:

    • Title: 6-Hydroxy-8-methylquinolin-2(1H)-one (CAS 143268-86-4).

    • Source: ChemicalBook / PubChem.

    • URL:[Link]

Sources

Application Note: Selective Preparation of 6-Alkoxy Derivatives from 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 6-alkoxy-8-methylquinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, frequently associated with phosphodiesterase (PDE) inhibition , cardiotonic activity, and anti-inflammatory pathways. The presence of the 8-methyl group is structurally critical; it often enhances metabolic stability by blocking the oxidation-prone C8 position and improves oral bioavailability through increased lipophilicity.

This application note details the regioselective O-alkylation of 6-hydroxy-8-methylquinolin-2(1H)-one . Unlike simple phenols, this substrate presents a regioselectivity challenge due to the presence of the lactam functionality (N1-H and O2-tautomer). However, by exploiting the pKa differential between the phenolic hydroxyl (~10) and the lactam amide (~17), researchers can achieve exclusive 6-O-alkylation under controlled conditions.

Retrosynthetic & Mechanistic Analysis

The Regioselectivity Challenge

The starting material contains three potential nucleophilic sites:

  • C6-Phenolic Oxygen: The target site. Most acidic proton (pKa ~9.5–10.5).

  • N1-Amide Nitrogen: Less acidic (pKa ~17), but capable of alkylation under strong basic conditions or phase transfer catalysis.

  • C2-Carbonyl Oxygen: Can react to form lactim ethers (O-alkylation at C2), though this is thermodynamically less favored than N-alkylation in polar aprotic solvents.

Expert Insight: The 8-methyl substituent exerts a steric shielding effect on the N1 position. This steric bulk, combined with the use of mild carbonate bases, kinetically disfavors N-alkylation, driving the reaction toward the desired 6-O-alkoxy product.

Reaction Pathway Diagram

ReactionPathway SM 6-Hydroxy-8-methylquinolin-2(1H)-one Inter C6-Phenoxide Anion (Resonance Stabilized) SM->Inter Deprotonation (pKa ~10) Base Base (K2CO3/Cs2CO3) Base->Inter Prod 6-Alkoxy-8-methylquinolin-2(1H)-one (Target) Inter->Prod SN2 Attack (Major Path) Side N-Alkylated Side Product (Minor/Trace) Inter->Side N-Alkylation (Sterically Hindered) RX Alkyl Halide (R-X) RX->Prod

Caption: Mechanistic pathway highlighting the kinetic preference for C6-O-alkylation due to acidity differences and steric shielding at N1.

Experimental Protocols

Protocol A: Williamson Ether Synthesis (Standard)

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.

Materials
  • Substrate: 6-Hydroxy-8-methylquinolin-2(1H)-one (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (for highly reactive halides)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chlorides are employed.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Hydroxy-8-methylquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add anhydrous

    
      (3.0 mmol). Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may darken as the phenoxide forms.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.2 mmol).

    • Optimization: If the alkyl halide is a chloride, add catalytic KI (0.1 mmol) at this stage.

  • Reaction: Heat the mixture to 60–80°C and monitor by TLC (System: 5% MeOH in DCM).

    • Typical Time: 2–6 hours.[1]

  • Work-up:

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a solid.[2]

    • Filtration: Collect the solid by vacuum filtration. Wash with water (3 x 10 mL) and cold hexanes (2 x 5 mL) to remove residual DMF and unreacted halide.

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Mitsunobu Reaction (Alternative)

Best for: Secondary alcohols or complex alcohols where the halide is unstable.

Materials
  • Substrate: 6-Hydroxy-8-methylquinolin-2(1H)-one (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF  under inert atmosphere (
    
    
    
    or Ar). Cool to 0°C .
  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Work-up: Concentrate the solvent in vacuo.

  • Purification: The crude residue will contain triphenylphosphine oxide (

    
    ). Purify via Flash Chromatography. Tip: Use a gradient of Hexanes:EtOAc (start 8:2) to remove non-polar byproducts before eluting the product with DCM:MeOH.
    

Critical Process Parameters & Data Analysis

Solvent & Base Selection Matrix

The choice of solvent/base system significantly impacts the N vs. O selectivity ratio.

SystemConditionsO-Alkylation YieldRisk of N-AlkylationRecommendation
Acetone /

Reflux (56°C)HighVery LowPreferred for reactive halides (Allyl/Benzyl).
DMF /

60-80°CHighLowStandard for unreactive alkyl bromides.
DMF / NaH 0°C to RTModerateHigh Avoid. Strong bases deprotonate the amide NH.
MeCN /

Reflux (82°C)Very HighLowExcellent for sterically hindered halides.
Characterization (NMR Expectations)

Successful 6-O-alkylation is confirmed by specific shifts in the


H NMR spectrum (DMSO-

):
  • Disappearance: The phenolic -OH singlet (typically broad, >9.0 ppm) will vanish.

  • Retention: The amide -NH singlet (typically ~10.5–11.5 ppm) must remain . If this signal is lost, N-alkylation has occurred.

  • Appearance: New signals corresponding to the alkoxy group (e.g., -OCH

    
    - triplet/quartet) will appear in the 3.8–4.5 ppm range.
    
  • 8-Methyl Group: A singlet integrating to 3H around 2.3–2.5 ppm.

Workflow Visualization

ExperimentalWorkflow Start Start: 6-OH-8-Me-Quinolinone Choice Select Electrophile Start->Choice PathA Path A: Alkyl Halide (Williamson) Choice->PathA R-X PathB Path B: Alcohol (Mitsunobu) Choice->PathB R-OH StepA1 Dissolve in DMF/Acetone Add K2CO3 PathA->StepA1 StepB1 Dissolve in THF Add PPh3 + Alcohol PathB->StepB1 StepA2 Heat 60-80°C Monitor TLC StepA1->StepA2 Workup Precipitation (Water) or Extraction StepA2->Workup StepB2 Add DIAD at 0°C StepB1->StepB2 StepB2->Workup QC QC: 1H NMR Check for Amide NH Workup->QC

Caption: Decision tree for selecting the optimal synthesis route based on electrophile availability.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Poor solubility of the quinolinone in Acetone.

    • Solution: Switch to DMF or DMSO. Add catalytic Potassium Iodide (Finkelstein condition) if using alkyl chlorides.

  • Issue: N-Alkylation Observed.

    • Cause: Reaction temperature too high (>100°C) or base too strong (NaH, KOH).

    • Solution: Lower temperature to <60°C. Ensure

      
       is used, not KOH. The 8-methyl group usually protects against this, so N-alkylation implies harsh conditions.
      
  • Issue: Product is an Oil/Gum.

    • Cause: Residual DMF.

    • Solution: Dissolve in EtOAc and wash extensively with water (5x). Lyophilize from benzene/dioxane if necessary to obtain a powder.

References

  • Chen, C. L., et al. (2015).[3] Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816.

  • Davey, D. D., et al. (1987). 2(1H)-Quinolinones with cardiac stimulant activity.[4] 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. Journal of Medicinal Chemistry, 30(8), 1337-1342.

  • Kumar, A., et al. (2023).[5] Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents.[5][6] Bioorganic & Medicinal Chemistry Letters, 89, 129311.[5]

  • Moghimi, S., et al. (2013). Alkylation of 4-hydroxyquinolin-2(1H)-ones. ResearchGate.[3][6]

Sources

Application Note: Solvent Selection & Dissolution Protocols for 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

6-Hydroxy-8-methylquinolin-2(1H)-one is a functionalized carbostyril (quinolinone) derivative often utilized as a scaffold in the synthesis of pharmaceutical intermediates, particularly for


-adrenergic receptor agonists and antipsychotic agents.[1][2] Its structure features a bicyclic system with three critical functional handles: a phenolic hydroxyl group at C6, a lipophilic methyl group at C8, and a lactam (cyclic amide) moiety.[1][2][3]

The Challenge: Like many carbostyril derivatives, this molecule exhibits poor solubility in common organic solvents due to strong intermolecular hydrogen bonding (lactam dimerization) and


-

stacking interactions.[1][2][3] This application note provides a rational, evidence-based strategy for solvent selection, ensuring consistent results in analytical (HPLC/LC-MS), synthetic, and biological applications.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular forces at play.[1][2][3]

PropertyValue (Est.)Implication for Solubility
Molecular Weight 175.19 g/mol Moderate size; packing efficiency dominates solubility.[1][2][3]
pKa (Phenolic OH) ~9.5 – 10.0Soluble in basic aqueous media (pH > 11) via phenoxide formation.[1][2][3]
pKa (Lactam NH) > 14Very weak acid; deprotonation requires strong bases (e.g., NaH).[1][2][3]
LogP ~1.8 – 2.2Moderately lipophilic; poor solubility in pure water at neutral pH.[1][2][3]
Crystal Packing HighHigh melting point (>250°C) indicates strong lattice energy requiring high-boiling or dipolar solvents to disrupt.[1][2][3]
Mechanism of Dissolution[1][2][3]
  • Dipolar Aprotic Solvents (DMSO, DMF): Disrupt intermolecular H-bonds between lactam units without donating protons.[1][2][3] Best for high concentrations.

  • Protic Solvents (Alcohols): Can donate/accept H-bonds but often require heat to overcome the crystal lattice energy.[1][2][3]

  • pH-Switching: Utilizing the acidic phenolic proton (C6-OH) allows dissolution in aqueous base (NaOH), making it water-soluble as a salt.[1][2][3]

Solvent Selection Guide

Tier 1: Primary Solvents (High Solubility)

Recommended for Stock Solutions (>10 mg/mL)[1][2][3]

  • DMSO (Dimethyl Sulfoxide): The universal solvent for this class.[1][2][3] Excellent for biological assays (up to 100 mM stocks).[1][2][3]

  • DMF (Dimethylformamide) / NMP (N-Methyl-2-pyrrolidone): Superior for synthetic reactions.[1][2]

  • DMAc (Dimethylacetamide): Alternative to DMF if higher boiling point is required.[1][2][3]

Tier 2: Process & Recrystallization Solvents (Temperature Dependent)

Recommended for Purification and Reaction Media[1][2][3]

  • Methanol / Ethanol: Sparingly soluble at room temperature; moderately soluble at reflux.[1][2][3] Often used as the "solvent" in solvent/anti-solvent recrystallization.[1][2][3]

  • Acetic Acid (Glacial): Good solubility due to protonation capability and polarity.[1][2][3] Excellent for recrystallization.[1][2][3]

  • Acetone/MEK: Poor solubility cold; intermediate solubility hot.[1][2][3]

Tier 3: Anti-Solvents (Precipitation)

Used to crash the compound out of solution[1][2]

  • Water (Neutral/Acidic): The compound is hydrophobic enough to precipitate in water.[1][2][3]

  • Diethyl Ether / Hexanes: Virtually insoluble.[1][2][3]

  • Dichloromethane (DCM): Poor solubility due to lack of H-bond disruption capability.[1][2][3]

Visual Decision Tree: Solvent Selection

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Purification Purification/ Recrystallization Start->Purification Analysis HPLC/LC-MS Start->Analysis DMSO DMSO (Stock) Dilute into media <1% BioAssay->DMSO High Conc. DMF DMF or NMP (High T compatible) Synthesis->DMF Reaction Medium Recryst Solvent: Hot EtOH or AcOH Anti-solvent: Water Purification->Recryst Crystal Growth MobilePhase Dissolve in MeOH/ACN (Add 0.1% Formic Acid) Analysis->MobilePhase Detection

Figure 1: Decision matrix for selecting the optimal solvent based on the intended experimental application.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Biological Assays)

Objective: Create a stable stock solution for cell culture or enzymatic assays.

  • Calculate Mass: To prepare 1 mL of 50 mM stock:

    
    
    
    
    
    [1][2][3]
  • Weighing: Weigh ~8.8 mg of 6-Hydroxy-8-methylquinolin-2(1H)-one into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1][2][3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: DMSO is hygroscopic.[1][2][3] Keep tightly sealed.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material to >98% purity.

  • Solvent Choice: Ethanol/Water system.[1][2][3]

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 20 mL of Ethanol .

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete.[1][2][3]

    • Tip: If colored impurities persist, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Precipitation: Remove from heat. While stirring, slowly add warm Water (anti-solvent) dropwise until a slight turbidity persists.[1][2][3]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the white/off-white crystals using a Buchner funnel. Wash with cold 50% EtOH/Water.[1][2][3]

  • Drying: Dry in a vacuum oven at 50°C overnight.

Protocol C: pH-Switching for Aqueous Processing

Objective: Dissolve the compound in water without organic co-solvents.[1][2][3]

  • Preparation: Suspend the compound in water (it will be a slurry).

  • Basification: Add 1.0 M NaOH dropwise while monitoring pH.

  • Dissolution Point: As pH approaches 11-12, the phenolic hydroxyl deprotonates, forming the sodium salt (Sodium 8-methyl-2-oxo-1,2-dihydroquinolin-6-olate), which is water-soluble.[1][2][3]

  • Recovery: To recover the neutral molecule, acidify the solution with 1.0 M HCl to pH ~4-5. The compound will precipitate out.[1][2][3][4]

Stability & Safety Considerations

  • Oxidation Sensitivity: Phenolic compounds can oxidize to quinones over time, especially in basic solutions exposed to air.[1][2][3] Recommendation: Use fresh solutions or degas solvents with Nitrogen/Argon.[1][2][3]

  • Light Sensitivity: Quinolinones can be photo-active.[1][2][3] Store solid and solutions in amber vials.

  • Safety:

    • Treat as a potential irritant (Skin/Eye/Respiratory).[1][2][3]

    • DMSO penetrates skin rapidly; wear nitrile gloves when handling solutions.[1][2][3]

References

  • PubChem. 8-hydroxyquinolin-2(1H)-one (Structural Analog Data). National Library of Medicine.[1][2][3] Available at: [Link][1][2]

  • Otsuka Pharmaceutical Co., Ltd. Process for preparing carbostyril derivatives.[1][2][3][4][5] European Patent EP0367141A2.[1][2][3] (Describes purification of hydroxy-carbostyrils via methanol/ethanol crystallization). Available at:

  • MDPI. Chemistry of Substituted Quinolinones. Synthesis and Nucleophilic Reactions. (Discusses chlorination and reactivity of the 4-hydroxy-8-methyl analog, providing solubility context). Available at: [Link][1][2]

Sources

Application Note: Chemoselective Functionalization of 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It synthesizes established heterocyclic chemistry principles with specific insights into the reactivity of 8-substituted quinolinones.[1]

Executive Summary & Strategic Analysis

The scaffold 6-Hydroxy-8-methylquinolin-2(1H)-one (HMQ) represents a privileged pharmacophore in drug discovery, particularly for phosphodiesterase (PDE) inhibitors and


-agonists. The molecule presents a classic challenge in heterocyclic chemistry: Chemoselectivity among competing nucleophiles. 
The Reactivity Triad

To successfully functionalize the 6-hydroxyl group, one must navigate three potential reactive sites:

  • C6-Hydroxyl (Phenolic -OH): The target.

    
    . Most acidic and nucleophilic under mild basic conditions.
    
  • N1-Lactam (Amide -NH-):

    
    . Less acidic, but capable of alkylation.
    
  • C2-Carbonyl (Lactim -O-): Tautomeric oxygen. Reacts primarily under specific conditions (e.g., Ag+ catalysis or hard electrophiles).

The "Steric Shield" Advantage

Unlike the parent 6-hydroxyquinolin-2(1H)-one, the 8-methyl group in this specific substrate plays a critical role. It exerts steric pressure on the N1 position, significantly retarding N-alkylation. This structural feature widens the operative window for chemoselective functionalization of the C6-hydroxyl group, allowing for high yields of 6-O-functionalized products without extensive N1-protection strategies.

Chemical Pathways & Decision Tree

The following diagram outlines the strategic workflow for functionalizing the 6-OH group while avoiding side reactions at the lactam core.

FunctionalizationStrategy Start 6-Hydroxy-8-methyl- quinolin-2(1H)-one Decision Select Functionalization Target Start->Decision Path_Ether Pathway A: Ether Synthesis (O-Alkylation) Decision->Path_Ether Stable Linker Path_Ester Pathway B: Prodrug/Ester (O-Acylation) Decision->Path_Ester Transient Linker Path_Cross Pathway C: Cross-Coupling (Activation to OTf) Decision->Path_Cross C-C Bond Formation Reagent_Ether R-X, K2CO3, DMF (Mild Base) Path_Ether->Reagent_Ether Reagent_Ester R-COCl, Pyridine or Anhydride Path_Ester->Reagent_Ester Reagent_Cross Tf2O, Pyridine, DCM 0°C Path_Cross->Reagent_Cross Prod_Ether 6-Alkoxy Derivative (High Chemoselectivity) Reagent_Ether->Prod_Ether Side_N N1-Alkylation (Suppressed by 8-Me) Reagent_Ether->Side_N Strong Base (NaH) or High Temp Prod_Ester 6-Acyloxy Derivative (Metabolic Labile) Reagent_Ester->Prod_Ester Prod_Cross 6-Aryl/Alkyl Derivative (via Suzuki/Buchwald) Reagent_Cross->Prod_Cross

Caption: Strategic workflow for 6-OH functionalization. Note that the 8-methyl group naturally suppresses the N1-alkylation side pathway shown in red.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Objective: Install an alkyl group at the 6-position (e.g., for linker attachment or lipophilicity tuning) without touching the lactam ring.

Mechanistic Insight: Using a weak base (


) generates the phenoxide at C6 (

) without deprotonating the lactam N1 (

). The 8-methyl group further discourages nucleophilic attack by N1 due to steric hindrance [1].

Materials:

  • Substrate: 6-Hydroxy-8-methylquinolin-2(1H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl bromide/iodide (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetone (for highly reactive halides)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the substrate (1.0 mmol) and anhydrous DMF (5 mL).

  • Deprotonation: Add anhydrous

    
     (1.5 mmol). Stir at Room Temperature (RT) for 30 minutes. The solution may darken as the phenoxide forms.
    
  • Addition: Add the alkyl halide (1.1 mmol) dropwise via syringe.

  • Reaction:

    • For primary alkyl halides: Stir at 50-60°C for 4-12 hours.

    • For benzylic/allylic halides: Stir at RT for 2-4 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting phenol (lower

    
    ) and appearance of the ether (higher 
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates.

    • If solid forms: Filter, wash with water and cold hexanes.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with water and brine, dry over

      
      .
      
  • Purification: Recrystallize from EtOH or purify via flash chromatography (

    
    , DCM/MeOH gradient).
    

Critical Control Point: Do NOT use Sodium Hydride (NaH). NaH is strong enough to deprotonate the lactam N1, leading to a mixture of N,O-dialkylated products despite the steric hindrance.

Protocol B: Activation for Cross-Coupling (Triflation)

Objective: Convert the C6-OH into a triflate (-OTf) leaving group to enable Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insight: The phenolic OH reacts rapidly with triflic anhydride (


) or N-phenyl-bis(trifluoromethanesulfonimide) (

). The lactam is non-nucleophilic toward these reagents under standard conditions.

Materials:

  • Substrate: 6-Hydroxy-8-methylquinolin-2(1H)-one (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    , 1.2 equiv)
    
  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Pyridine (3.0 mmol) and stir for 10 minutes.

  • Activation: Add

    
     (1.2 mmol) dropwise over 5 minutes.
    
    • Caution: Reaction is exothermic.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with 1M HCl (to remove pyridine), then brine.
    
  • Storage: The triflate intermediate is moderately stable but should be used immediately in the subsequent cross-coupling step or stored at -20°C.

Quantitative Data Summary

The following table summarizes expected outcomes based on reagent selection, extrapolated from analogous quinolinone functionalizations [2, 3].

Reaction TypeReagentBaseSolventSelectivity (C6-O vs N1)Typical Yield
Ether Synthesis MeI / EtBr

DMF> 20:185-92%
Ether Synthesis Benzyl Bromide

Acetone> 50:190-95%
Ether Synthesis Alkyl HalideNaH DMF~ 3:1 (Mixed)60% (Complex)
Esterification AcClPyridineDCMExclusive C6-O95%
Triflation

TEADCMExclusive C6-O88-94%

Troubleshooting & Optimization

Issue: N-Alkylation Side Products

If you observe N-alkylated byproducts (verified by NMR: N-Me signals often appear


 ppm, while O-Me signals are 

ppm), modify the conditions:
  • Switch Solvent: Change from DMF (polar aprotic, promotes ion separation and N-reactivity) to Acetone or Acetonitrile .

  • Lower Temperature: Conduct the reaction at RT instead of heating.

  • Base Size: Use a bulkier base like

    
    , which may have different solubility and ion-pairing properties that favor the harder oxygen nucleophile.
    
Issue: Solubility

6-Hydroxy-8-methylquinolin-2(1H)-one has poor solubility in non-polar solvents.

  • Solution: If DMF is difficult to remove, use a mixture of THF/DMF (9:1).

  • Alternative: Protect the N1 position temporarily (e.g., MOM or SEM group) if extreme conditions are required for the C6-OH functionalization, though this adds synthetic steps.

References

  • Chen, C. L., et al. (2015).[2] "Studies on the Alkylation of Quinolin-2(1H)-one Derivatives." Journal of the Chilean Chemical Society, 60(1), 2812-2817. Link

    • Key Finding: Confirms that 8-substituted quinolinones (8-OMe, 8-OBn, 8-Cl)
  • Sadeghian, H., et al. (2009).[3] "Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 769-776. Link

    • Key Finding: Provides protocols for alkylating 6-hydroxyquinolinones to synthesize Cilostamide analogs.
  • LaPlante, S. R., et al. (2013).[4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] Link

    • Key Finding: NMR techniques to distinguish between N-alkyl and O-alkyl isomers in quinolinone systems.

Sources

Application Notes & Protocols: Strategic N-Alkylation of 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Quinolino​nes

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of alkyl groups at the N-1 position can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and target binding affinity.[1] The target molecule, 6-Hydroxy-8-methylquinolin-2(1H)-one, is of particular interest due to its multiple functional groups, which offer vectors for chemical modification in drug discovery programs.

However, the alkylation of this substrate presents a classic regioselectivity challenge. The molecule exists in tautomeric equilibrium and possesses two primary nucleophilic centers: the nitrogen atom at the 1-position and the oxygen atom of the 6-hydroxy group. This ambident nucleophilicity creates a competitive reaction landscape, potentially leading to a mixture of N-alkylated and O-alkylated products. This guide provides a detailed examination of the reagents and protocols designed to selectively achieve N-alkylation, grounded in mechanistic principles and field-proven methodologies.

Mechanistic Insights: Navigating the N- vs. O-Alkylation Dichotomy

The regiochemical outcome of alkylating the 6-hydroxy-8-methylquinolin-2(1H)-one scaffold is governed by a confluence of factors, including the nature of the alkylating agent, the base, the solvent, and the reaction conditions. The deprotonated quinolinone exists as a resonance-stabilized ambident anion, with electron density distributed across both the nitrogen and oxygen atoms.

According to Pearson's Hard and Soft Acid-Base (HSAB) theory, the less electronegative nitrogen atom is a "softer" nucleophilic center, while the more electronegative oxygen atom is a "harder" center.[2]

  • N-Alkylation (Soft-Soft Interaction): This pathway is favored by reaction with "soft" electrophiles, such as alkyl iodides and bromides.[2]

  • O-Alkylation (Hard-Hard Interaction): This pathway is favored by "hard" electrophiles, such as alkyl sulfates or Meerwein salts (trialkyloxonium salts).[2]

Beyond the electrophile, other parameters are critical:

  • Base and Counter-ion: Strong bases like sodium hydride (NaH) are commonly used to irreversibly deprotonate the amide, which is a very weak acid.[3] The resulting sodium counter-ion can influence the reaction site. Weaker inorganic bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents.[4][5]

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation, leaving a more "naked" and reactive anion, which often favors N-alkylation.[6][7]

  • Steric Effects: The methyl group at the C-8 position may exert some steric influence on the N-1 position, potentially affecting the approach of very bulky alkylating agents.

Logical Flow: Factors Influencing Alkylation Regioselectivity

G cluster_reagents Key Variables Substrate 6-Hydroxy-8-methylquinolin-2(1H)-one (Ambident Nucleophile) Reagents Reaction Conditions Product Alkylated Product Reagents->Product Determines Regioselectivity N_Alk N-Alkylation Product (Kinetic Control) Product->N_Alk O_Alk O-Alkylation Product (Thermodynamic Control) Product->O_Alk AlkylatingAgent Alkylating Agent (Hard vs. Soft) Base Base (e.g., NaH, K2CO3) Solvent Solvent (e.g., DMF, THF) G cluster_org Organic Phase cluster_inorg Inorganic/Aqueous Phase Quin_H Quin-H Reaction Quin⁻Q⁺ + R-X -> Quin-R + Q⁺X⁻ RX R-X RX->Reaction Quin_R Quin-R (Product) QX Q⁺X⁻ Deprotonation Quin-H + Base -> Quin⁻M⁺ QX->Deprotonation Catalyst Regeneration Reaction->Quin_R Reaction->QX Base Base (e.g., K₂CO₃) Base->Deprotonation MX M⁺X⁻ Quin_Q Quin⁻Q⁺ Deprotonation->Quin_Q Ion Exchange with Q⁺X⁻ Quin_Q->Reaction

Sources

crystallization methods for 6-Hydroxy-8-methylquinolin-2(1H)-one purification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 6-Hydroxy-8-methylquinolin-2(1H)-one

Document ID: AN-QM2-PUR-CRYST-2602

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 6-Hydroxy-8-methylquinolin-2(1H)-one via crystallization. As a quinolinone derivative, achieving high purity is paramount for its application in research and drug development. This document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind effective crystallization. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible purification workflows. Methodologies covered include cooling crystallization, anti-solvent crystallization, and vapor diffusion, complete with troubleshooting guidance and comparative data.

Introduction: The Critical Role of Purity

6-Hydroxy-8-methylquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The efficacy, safety, and reproducibility of any downstream application, from biological screening to formulation, are fundamentally dependent on the purity of the starting compound. Crystallization is the most powerful technique for purifying solid organic compounds, capable of removing impurities and isolating specific polymorphic forms.[2][3]

This guide provides the theoretical grounding and practical protocols necessary to develop an effective crystallization strategy for 6-Hydroxy-8-methylquinolin-2(1H)-one.

Foundational Principles of Crystallization

Successful crystallization is a controlled manipulation of the compound's solubility. The process hinges on creating a supersaturated solution, from which the compound of interest selectively precipitates as a highly ordered crystal lattice, leaving impurities behind in the solution (mother liquor).[4]

A typical crystallization pathway involves moving a solution from a stable, undersaturated state into a metastable zone where crystal growth can occur without spontaneous, uncontrolled precipitation.[5] This is achieved by altering temperature or solvent composition.[3][5] The two key stages are:

  • Nucleation: The initial formation of microscopic crystal nuclei. This can be spontaneous or induced (e.g., by adding a seed crystal).[5]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei. Slower growth rates generally produce larger and purer crystals.[3]

Physicochemical Properties & Solvent Selection

The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol.[3][6] While extensive experimental solubility data for 6-Hydroxy-8-methylquinolin-2(1H)-one is not widely published[7], properties can be inferred from related quinolinone structures.[1][8] The ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures.[3]

Commonly tested solvents for quinolinone derivatives include:

  • Alcohols (Ethanol, Methanol, Isopropanol)[9][10]

  • Ketones (Acetone)[9]

  • Esters (Ethyl Acetate)[9]

  • Amides (DMF)[10][11]

  • Chlorinated Solvents (Dichloromethane, Chloroform)[12]

  • Solvent/Anti-solvent mixtures (e.g., Ethanol/Water, Acetone/Water, Dichloromethane/Hexane)[13][14]

Experimental Determination of Solubility: A preliminary solvent screen is essential. This involves testing the solubility of a small amount of the crude material (e.g., 10-20 mg) in a small volume (e.g., 0.5-1.0 mL) of various solvents at both room temperature and the solvent's boiling point.

Crystallization Methodologies & Protocols

Three primary methods are presented, each suited to different scales and objectives.

Cooling Crystallization

This is the most common and straightforward recrystallization technique, ideal for purifying moderate to large quantities of material.[2] It relies on the principle that the compound's solubility decreases as the temperature of the solution is lowered.[3]

  • Dissolution: Place the crude 6-Hydroxy-8-methylquinolin-2(1H)-one into an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a stir bar) while gradually adding more hot solvent until the solid is completely dissolved.[6][9] Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes yield upon cooling.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2] Rationale: This step removes impurities that are insoluble in the hot solvent. Keeping the apparatus warm prevents premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[15] Rationale: Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to trap impurities.[3]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[13][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent.[9][16] Rationale: The cold solvent washes away residual mother liquor containing soluble impurities without dissolving a significant amount of the purified product.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Workflow for Cooling Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Solid dissolve Dissolve in Minimum Boiling Solvent start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Exist) dissolve->hot_filter cool_rt Slow Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow diagram for the purification of 6-Hydroxy-8-methylquinolin-2(1H)-one via cooling crystallization.

Anti-Solvent Crystallization

This method is employed when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[17][18] This reduces the overall solubility of the solute, inducing crystallization.[19][20]

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes persistently cloudy (turbid).[14][17] Rationale: The cloud point indicates the onset of supersaturation and nucleation. Slow addition is critical to avoid rapid precipitation, which can trap impurities.

  • Crystal Growth: Add a few more drops of the "good" solvent until the solution becomes clear again. Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slight temperature fluctuations will gently bring the solution back to the point of crystallization.

  • Isolation & Drying: Once a sufficient quantity of crystals has formed, isolate, wash (with a mixture of the solvent/anti-solvent), and dry them as described in Protocol 4.1 (Steps 5-7).

Vapor Diffusion

Vapor diffusion is a gentle technique that often yields high-quality single crystals, making it suitable for obtaining material for X-ray diffraction studies or for purifying very small quantities of material.[17][21] The principle involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.[5][22]

  • Preparation: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial (e.g., a 2 mL vial).

  • Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar) that contains a small volume of a volatile "anti-solvent".[17][21]

  • Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the compound's solubility and inducing slow crystal growth over hours to days.[5]

  • Isolation: Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Comparative Summary of Methods

Parameter Cooling Crystallization Anti-Solvent Crystallization Vapor Diffusion
Principle Decreased solubility with lower temperature[3]Decreased solubility by changing solvent composition[19]Slow change in solvent composition via vapor phase[5]
Typical Solvents Ethanol, Methanol, Acetone, Ethyl Acetate, DMF[9][11]Solvent/Anti-solvent pairs: Ethanol/Water, Acetone/Hexane, DCM/Hexane[14]Less volatile "good" solvent (e.g., Toluene, Chloroform) with a volatile "anti-solvent" (e.g., Pentane, Ether)[22]
Scale Milligrams to KilogramsMilligrams to GramsMicrograms to Milligrams
Advantages Simple, scalable, effective for large quantities.[3]Useful when no single good cooling solvent is found.[17]Yields high-quality single crystals, excellent for small amounts.[21]
Disadvantages Requires compound to have a temperature-dependent solubility profile.Risk of "oiling out" if anti-solvent is added too quickly.Slow process, typically lower yield, not easily scalable.

Troubleshooting Common Crystallization Issues

Problem Potential Cause Recommended Solution
No Crystals Form Solution is not saturated (too much solvent used).Boil off some of the solvent to increase the concentration and allow it to cool again.[9]
Solution is cooling too rapidly.Ensure the solution cools slowly and without disturbance. Insulate the flask if necessary.[2]
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the air-liquid interface or add a "seed crystal" of the pure compound.[2][13]
Compound "Oils Out" The solution is too supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Alternatively, try a different solvent system.[14][21]
Low Recovery / Yield Too much solvent was used initially.Evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals.[9]
The compound has significant solubility in the cold solvent.Choose a different solvent in which the compound is less soluble at low temperatures.[9]
Crystals were washed with warm solvent.Always wash the collected crystals with ice-cold solvent.[9]
Poor Purity Crystals formed too quickly, trapping impurities.Redissolve the crystals and repeat the crystallization process, ensuring a slower cooling rate.[3] This process is known as recrystallization.[2]

References

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved February 26, 2026, from [Link]

  • May, P. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1847-1871. DOI:10.1039/D2CS00697A. Retrieved February 26, 2026, from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved February 26, 2026, from [Link]

  • Black, S. N., et al. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 13(6), 1247-1251. ACS Publications. Retrieved February 26, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
  • Purification method of 8-hydroxyquinoline crude product. (2013). Google Patents.
  • Karagianni, M., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(10), 6370-6387. ACS Publications. Retrieved February 26, 2026, from [Link]

  • Price, S. L. (2019). Crystallization in the Pharmaceutical Industry. In Crystallization. Cambridge University Press & Assessment. Retrieved February 26, 2026, from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). IJCEA. Retrieved February 26, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). Retrieved February 26, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • How to Perform a Recrystallization. (n.d.). Ventura College Organic Chemistry Lab. Retrieved February 26, 2026, from [Link]

  • The crystallization of quinoline. (2015). Google Patents.
  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. (2022, April 4). University of Helsinki. Retrieved February 26, 2026, from [Link]

  • Antisolvent Crystallization. (n.d.). Retrieved February 26, 2026, from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). Retrieved February 26, 2026, from [Link]

  • 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. Retrieved February 26, 2026, from [Link]

  • Synthesis method of 6-hydroxy-2 (1H) -quinolinone. (n.d.). Google Patents.
  • 6-Hydroxy-8-methylquinolin-2(1H)-one. (n.d.). Sigma-Aldrich. Retrieved February 26, 2026, from [Link]

  • 8-hydroxyquinolin-2(1H)-one. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). Journal of Chemistry. Retrieved February 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low purity in 6-Hydroxy-8-methylquinolin-2(1H)-one production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific challenges of synthesizing and purifying 6-Hydroxy-8-methylquinolin-2(1H)-one .

This molecule presents a unique "perfect storm" of synthetic challenges: the 8-methyl group introduces steric hindrance near the reaction center (Nitrogen), while the 6-hydroxy group makes the ring electron-rich and highly susceptible to oxidative degradation (tarring).

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Purity & Yield Issues Last Updated: February 26, 2026

Executive Summary: The Molecule & The Problem

You are likely encountering one of three critical failure modes. Unlike the more common 7-hydroxy isomer (used in Brexpiprazole synthesis), the 6-hydroxy-8-methyl variant has distinct electronic and steric properties that complicate standard protocols.[1]

FeatureSynthetic Consequence
8-Methyl Group Steric Hindrance: Blocks the Nitrogen, slowing down N-acylation and cyclization.[1] Increases solubility in non-polar solvents compared to the des-methyl analog.
6-Hydroxy Group Oxidation Risk: Strongly electron-donating.[1] Causes the reaction mixture to turn pink/red/black (quinone formation) upon exposure to air, especially at high pH.
2(1H)-one Moiety Tautomerism: Exists in equilibrium with the 2-hydroxyquinoline form, complicating HPLC analysis and solubility.[1]

Diagnostic Flowchart (Interactive Troubleshooting)

Use this decision tree to identify your specific failure mode before proceeding to the protocols.

Troubleshooting Start Start: Identify Defect Color Issue: Product is Pink/Black Start->Color Yield Issue: Low Yield (<40%) Start->Yield Purity Issue: HPLC Purity <95% Start->Purity Oxidation Cause: Phenolic Oxidation Color->Oxidation Incomplete Cause: Steric Hindrance (8-Me) Yield->Incomplete Regio Cause: O-Acylation vs N-Acylation Purity->Regio Action1 Fix: Add Na2S2O5 + Inert Atm. Oxidation->Action1 Action2 Fix: Increase Lewis Acid / Temp Incomplete->Action2 Action3 Fix: Recrystallize (DMF/H2O) Regio->Action3

Figure 1: Diagnostic logic for isolating the root cause of impurity profiles.[1]

Critical Troubleshooting Guides

Issue A: The "Pink Product" Phenomenon (Oxidative Degradation)

Symptom: The reaction mixture or isolated solid turns pink, red, or dark brown upon exposure to air. Root Cause: The 6-hydroxy group activates the ring.[1] In basic media or hot solvents, it oxidizes to form quinone-imine species (para-quinone type structures), which polymerize into dark tars.

The Fix: The "Reductive Shield" Protocol

  • Degassing: All solvents (especially for recrystallization) must be degassed with Nitrogen or Argon for 15 minutes.

  • Acidic Workup: Avoid basic workups if possible. If a base is needed to neutralize the cyclization catalyst (like AlCl3), use a weak base (NaHCO3) and keep the pH < 8.

  • Add Antioxidants: Add 0.5% w/w Sodium Metabisulfite (Na2S2O5) or Ascorbic Acid to the aqueous quenching solution. This reduces any quinones back to the phenol immediately.

Issue B: Low Conversion in Cyclization (The "8-Methyl Effect")

Symptom: HPLC shows large amounts of uncyclized amide intermediate.[1] Root Cause: The 8-methyl group is ortho to the nitrogen.[1] This creates steric bulk that hinders the conformational change required for the intramolecular Friedel-Crafts cyclization (if using the amide route).

The Fix: Forcing Conditions

  • Catalyst: Switch from Polyphosphoric Acid (PPA) to Aluminum Chloride (AlCl3) in Chlorobenzene. AlCl3 forms a tighter complex with the amide carbonyl, activating it more strongly.

  • Temperature: The 8-methyl analog typically requires temperatures 10-15°C higher than the non-methylated analog.[1] Target 120-130°C .[1]

  • Reaction Time: Extend reaction time by 2-4 hours. Monitor by HPLC, not TLC (TLC is misleading for these amides).

Issue C: HPLC "Ghost Peaks" (Tautomerism)

Symptom: HPLC chromatogram shows split peaks or broad tailing, making purity calculation impossible. Root Cause: The lactam-lactim tautomerism (2-one vs 2-hydroxy).[1] The Fix:

  • Mobile Phase: You MUST use a buffer.[1] Plain Water/Acetonitrile will cause peak splitting.[1]

  • Recipe: 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). The acid locks the molecule in the protonated form, sharpening the peak.

Optimized Synthetic Workflow (The "Gold Standard")

This protocol minimizes the 8-methyl steric issue and the 6-hydroxy oxidation issue.[1]

Pathway: 2-Methyl-4-methoxyaniline


Amide Formation

Cyclization

Demethylation.[1] (Note: Starting with the Methoxy-protected aniline is superior to the Hydroxy-aniline because it prevents O-acylation side reactions and oxidation during the high-temp cyclization.)[1]
Step 1: Acylation

React 2-methyl-4-methoxyaniline with 3-chloropropionyl chloride (or cinnamoyl chloride for direct unsaturation) in Acetone/K2CO3.[1]

  • Checkpoint: Ensure complete conversion to the amide. The 8-methyl group makes the amine less nucleophilic; you may need to reflux.

Step 2: Cyclization (The Critical Step)

Reagents: AlCl3 (3.0 equiv), Chlorobenzene. Procedure:

  • Suspend AlCl3 in Chlorobenzene.[1]

  • Add the amide solid in portions (exothermic).

  • Heat to 125°C for 4-6 hours.

  • Quench: Pour into Ice/HCl. Do not use base.

  • Result: This yields the 3,4-dihydro-carbostyril.

Step 3: Oxidation & Demethylation (One-Pot Potential)

If you have the dihydro-intermediate, you must dehydrogenate.[1]

  • Method: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane is standard.[1]

  • Demethylation: Use 48% HBr or BBr3.[1]

  • Crucial Modification for 6-OH-8-Me: When neutralizing the HBr salt, stop at pH 6-7 . Going to pH 9+ will trigger the "Pink Product" oxidation immediately.

Purification & Solubility Data

The 8-methyl group significantly alters solubility compared to generic carbostyrils.[1]

Solubility Profile (at 25°C):

Solvent Solubility Usage
Water Insoluble Wash solvent
Ethanol Sparingly Soluble Poor recrystallization solvent
DMF / DMSO Soluble Primary solvent for crude dissolution
Acetic Acid Soluble Good for hot filtration

| Methanol | Sparingly Soluble | Slurry wash |[1]

Recommended Recrystallization Protocol:

  • Dissolve crude solid in minimum hot DMF (90°C) .

  • Add 0.5% activated carbon (to remove oxidized colored impurities). Stir 10 mins.

  • Filter hot through Celite.[1]

  • Add hot Water dropwise to the filtrate until turbidity persists.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter and wash with cold Methanol .

  • Result: Off-white to pale cream crystals.[1] (If they are pink, re-wash with Methanol containing a pinch of sodium metabisulfite).

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis and the specific points where the 8-methyl and 6-hydroxy groups cause failure.

SynthesisPath SM 2-Methyl-4-methoxy aniline Amide Intermediate Amide SM->Amide Acylation Imp_O_Acyl Impurity: O-Acylated (If using OH-aniline) SM->Imp_O_Acyl Side Rxn Cyclized Dihydro-quinolinone (Protected) Amide->Cyclized AlCl3, 125°C Imp_Steric Impurity: Unreacted SM (Due to 8-Me Sterics) Amide->Imp_Steric Incomplete Cyclization Final 6-Hydroxy-8-methyl quinolin-2(1H)-one Cyclized->Final 1. DDQ (Ox) 2. BBr3 (Demethyl) Imp_Ox Impurity: Quinone Tars (Pink/Black Color) Final->Imp_Ox Air/Base Exposure

Figure 2: Synthetic pathway highlighting the specific failure nodes for the 8-methyl-6-hydroxy analog.[1]

References

  • Otsuka Pharmaceutical Co., Ltd. (2013). Process for the preparation of carbostyril derivatives.[2] US Patent 8,344,009.[1] (Describes the general synthesis of hydroxy-quinolinones for Brexpiprazole, applicable here as the base methodology). Link

  • Manjunatha, S. G., et al. (2000).[3] Synthesis and nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one. Molecules, 5(12), 1224-1231. (Provides specific data on the 8-methyl substituted quinolinone system). Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97250, 8-hydroxyquinolin-2(1H)-one.[1] (Used for solubility and tautomerism comparisons of the hydroxy-quinolinone core).[1] Link

  • BenchChem. (2025).[4] Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline. (Technical guide on solubility of 8-methyl quinoline derivatives). Link[1]

Sources

Technical Support Center: Hydroxyquinolinone Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the separation and purification of 6-hydroxyquinolinone (6-HQ) and 8-hydroxyquinolinone (8-HQ) isomers.[1][2][3] These structural isomers present distinct challenges due to their differing hydrogen-bonding capabilities—specifically, the intermolecular bonding of the 6-isomer versus the intramolecular bonding (and potential chelation) of the 8-isomer.[3]

Subject: Troubleshooting Separation & Purification of 6-OH vs. 8-OH Quinolinone Isomers

Audience: Medicinal Chemists, Process Engineers, Analytical Scientists Status: Active Guide [v2026.1][1][2][3]

Executive Summary: The Physicochemical Divergence

While 6-HQ and 8-HQ share the same molecular weight and core scaffold, their behavior in solution is radically different due to the "Ortho Effect" at the 8-position.[1][3]

Feature6-Hydroxyquinolinone 8-Hydroxyquinolinone Separation Lever
H-Bonding Intermolecular: Forms networks with solvent/other molecules.[1][2][3]Intramolecular: OH group bonds with the adjacent Nitrogen/Amide.[3]Solubility & Volatility
Polarity Higher (more accessible polar groups).[2][3]Lower (polar groups "hidden" internally).Retention Time (RP-HPLC)
Metal Interaction Low affinity.[1][2][3]High affinity (pseudo-chelation).[2][3]Peak Tailing & Scavenging
pKa (Phenolic) ~9.5 – 10.0~9.8 (Perturbed by H-bond).[1][2][3]pH-Dependent Extraction

Module 1: Chromatographic Separation (HPLC/UPLC)

Q1: Why do I see severe peak tailing for the 8-hydroxy isomer but not the 6-hydroxy isomer?

Diagnosis: Secondary Silanol Interactions & Chelation. The 8-hydroxy isomer, even in its amide (quinolinone) form, retains a high affinity for trace metals and active silanol groups on the silica surface of HPLC columns.[3] The 6-hydroxy isomer, with its distal hydroxyl group, interacts primarily via standard hydrophobic/polar mechanisms.[2][3]

Protocol: The "Tailing Killer" Mobile Phase To resolve this, you must suppress silanol ionization and competitively bind trace metals.[3]

  • Column Selection:

    • Recommended: Mixed-mode columns with embedded ion-pairing groups (e.g., Primesep 200 or Newcrom R1 ) or "Type B" ultra-pure silica C18 columns.[1][2][3]

    • Avoid: Older "Type A" silica columns with high metal content.[2][3]

  • Mobile Phase Modifier:

    • Standard UV: Add 0.1% Phosphoric Acid (H₃PO₄) .[2][3][4] Phosphate effectively masks metal sites on the silica.[3]

    • LC-MS: Use Ammonium Formate (10-20 mM, pH 3.0) .[1][2][3] The formate buffer suppresses ionization, while the ionic strength reduces silanol interaction.

Q2: The isomers co-elute on standard C18. How do I improve resolution (α)?

Diagnosis: Insufficient Hydrophobic Selectivity. On standard C18, the hydrophobicity difference is minimal.[3] You must exploit the shape selectivity and H-bonding differences.[1][2][3]

Protocol: Enhanced Selectivity Workflow

  • Step 1: Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases. [1][2][3]

    • Mechanism:[2][3][5][6] The PFP phase interacts via

      
      -
      
      
      
      stacking.[1][2][3] The 8-HQ isomer, being more planar due to intramolecular H-bonding, interacts differently with the aromatic ring of the stationary phase compared to the 6-HQ isomer.[1][3]
  • Step 2: pH Tuning.

    • Run the separation at pH 2.0 - 2.5 .[1][2][3] At this pH, the phenolic OH is protonated (neutral).[3]

    • Result: The 8-isomer becomes significantly more hydrophobic (later elution) because its internal H-bond effectively "hides" the polar OH group.[1][2][3] The 6-isomer remains more polar (earlier elution) as its OH interacts with the mobile phase.[3]

Visualization: Method Development Decision Tree

HPLC_Method_Dev start Start: Isomer Mixture tailing Issue: Peak Tailing (8-OH)? start->tailing resolution Issue: Poor Resolution? tailing->resolution No action_tailing Add 0.1% H3PO4 (UV) or 10mM Amm. Formate (MS) tailing->action_tailing Yes check_col Column Check resolution->check_col action_tailing->resolution switch_col Switch to Phenyl-Hexyl or Primesep (Mixed Mode) check_col->switch_col Standard C18 Failed final Optimized Method: Acidic pH + Phenyl Phase switch_col->final caption Figure 1: HPLC Method Development Logic for Quinolinone Isomers

Module 2: Purification & Isolation (Scale-Up)

Q3: How can I purify the 6-hydroxy isomer from a mixture without chromatography?

Diagnosis: Exploiting Solubility Differentials. The 6-hydroxy isomer is generally less soluble in non-polar solvents and more soluble in alcohols compared to the 8-hydroxy isomer, which is more lipophilic due to internal hydrogen bonding.[1][2][3]

Protocol: Recrystallization/Precipitation

  • Solvent System: Ethanol/Water (95:[3]5) or Methanol/DCM.[2][3]

  • Procedure:

    • Dissolve the crude mixture in boiling Ethanol.

    • Perform a hot filtration (removes inorganic salts/catalysts).[2][3]

    • Slowly cool to Room Temperature (RT), then to 0°C.

    • The 6-hydroxy isomer (higher melting point, typically >230°C) tends to crystallize first due to strong intermolecular lattice energy.[2][3]

    • The 8-hydroxy isomer remains in the mother liquor longer due to its "molecular" (non-network) nature.[2][3]

Q4: Can I use pH-dependent extraction?

Diagnosis: pKa Manipulation. While both OH groups are phenolic, the 8-OH proton is held more tightly in an intramolecular bond (C8-OH[1][2][3] ··· O=C2 or N1-H), making it slightly less acidic (higher pKa) effectively than the exposed 6-OH.[1][2][3]

Protocol: Gradient pH Extraction

  • Dissolve mixture in 0.1 M NaOH (Both fully deprotonated/soluble).

  • Wash with Ethyl Acetate (Removes non-acidic impurities).[2][3]

  • Slowly lower pH to ~9.0 - 9.5 using dilute HCl.

  • Extract with DCM: The 8-hydroxy isomer, regaining its neutral form and internal H-bond first, will partition into the organic layer preferentially.[1][2][3]

  • Further lower pH to <7.0 .[2][3] The 6-hydroxy isomer precipitates or can be extracted.[1][2][3]

Module 3: Structural Identification

Q5: How do I definitively distinguish the two isomers using NMR?

Diagnosis: Coupling Constants and Chemical Shifts. You do not need reference standards if you analyze the coupling patterns.[3]

Isomer1H NMR Signature (DMSO-d6) Reasoning
6-Hydroxy ABX Pattern: Signals for H5, H7, H8.[1][2][3] H5 and H7 show meta-coupling (~2-3 Hz).[1][2][3] H7 and H8 show ortho-coupling (~9 Hz).[1][2][3]The OH at C6 breaks the symmetry of the benzene ring, creating a distinct 1,2,4-substitution pattern.[3]
8-Hydroxy ABC Pattern: Signals for H5, H6, H7.[1][2][3] H7 (adjacent to OH) is often shifted upfield.[2][3]The OH at C8 creates a 1,2,3-substitution pattern.[2][3]
OH Signal 6-OH: Sharp singlet, variable position.8-OH: Broad/deshielded singlet (downfield, >10 ppm).[1][2][3]
Visualization: Workflow for Identification & Purification

Purification_Workflow mix Crude Mixture (6-OH & 8-OH) dissolve Dissolve in Hot EtOH mix->dissolve cool Cool to 0°C dissolve->cool solid Precipitate: Enriched 6-OH cool->solid Filter liquor Mother Liquor: Enriched 8-OH cool->liquor Filtrate nmr NMR Validation (Check Coupling) solid->nmr liquor->nmr caption Figure 2: Recrystallization Logic based on Solubility Differences

References

  • SIELC Technologies. (n.d.).[2][3] Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[2][3] 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link]

  • Wang, J., et al. (2018).[3] Synthesis method of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone. Patent CN108383781B.[2][3] Google Patents. Retrieved from

  • Yuan, B. (2022).[3][7] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.[3][7] Retrieved from [Link]

Sources

Technical Support Center: Handling & Storage of 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 143268-86-4). This compound is a highly functionalized carbostyril derivative widely utilized as a building block in drug discovery and pharmaceutical development.

Because it features an electron-rich phenolic hydroxyl group at the C6 position, this molecule is highly susceptible to autoxidation, photo-oxidation, and metal-catalyzed degradation. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies and mechanistic insights to prevent oxidation and ensure batch-to-batch reproducibility.

The Mechanistic Causality of Degradation

To effectively protect 6-Hydroxy-8-methylquinolin-2(1H)-one, one must first understand why it degrades. The C6-hydroxyl group donates electron density into the quinolinone ring system. When exposed to atmospheric oxygen, light, or trace transition metals (such as Iron or Copper), the phenol undergoes hydrogen abstraction to form a highly reactive phenoxy radical[1].

This radical rapidly oxidizes into a quinone derivative. Quinones are highly electrophilic and prone to cross-linking and polymerization, which visually manifests as a distinct reddish-brown or pink discoloration in the otherwise white/colorless powder[1].

OxidationPathway A 6-Hydroxy-8-methylquinolin-2(1H)-one (Colorless/White API) B Phenoxy Radical Intermediate (Highly Reactive) A->B O2 / UV Light / Trace Metals (Cu, Fe) C Quinone Derivative (Yellow/Orange) B->C Oxidation (-e-, -H+) D Polymeric Residues (Reddish-Brown Discoloration) C->D Polymerization / Cross-linking

Mechanistic pathway of 6-hydroxyquinolinone oxidation.

Standard Operating Procedure: Long-Term Storage

To establish a self-validating storage system, you must eliminate the three primary catalysts of oxidation: Oxygen , Thermal Energy , and Light [2][3].

Step-by-Step Aliquoting and Storage Protocol

Note: Perform all open-container handling inside a controlled environment, preferably a nitrogen-filled glovebox, to minimize initial oxygen exposure.

  • Material Selection: Ensure all spatulas and handling tools are made of PTFE or high-grade stainless steel. Avoid any tools containing exposed iron or copper, which act as pro-oxidants[1][4].

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/oxygen. Amber glass blocks UV/Vis light, halting photo-oxidation[3].

  • Argon Blanketing: Gently purge the headspace of each vial with high-purity Argon gas (99.999%). Causality: Argon is denser than both air and Nitrogen. It effectively sinks to the bottom of the vial, creating a protective, inert blanket directly over the solid compound[5].

  • Sealing: Cap the vials immediately using PTFE-lined screw caps. Validation: Wrap the cap junction with Parafilm to provide a secondary barrier against gas exchange.

  • Desiccation: Place the sealed vials into a secondary container (e.g., a sealed Mylar bag or a vacuum desiccator) containing indicating silica gel packets.

  • Temperature Control: Store the secondary container in a monitored freezer at -20°C or -80°C . Causality: Low temperatures drastically reduce the kinetic energy available to overcome the activation barrier of the autoxidation reaction[2][6].

StorageWorkflow Step1 1. Aliquot API (Amber Glass) Step2 2. Argon Purge (Displace O2) Step1->Step2 Step3 3. PTFE Seal (Block Moisture) Step2->Step3 Step4 4. Desiccant Bag (Secondary Barrier) Step3->Step4 Step5 5. Cold Storage (-20°C to -80°C) Step4->Step5

Step-by-step workflow for inert, cold storage of oxidation-sensitive APIs.

Quantitative Storage Data & Shelf-Life Expectations

The following table synthesizes expected stability outcomes based on various storage conditions. Use this matrix to audit your current laboratory practices.

Storage TemperatureAtmosphereContainer TypeLight ExposureExpected Shelf LifeDegradation Risk Level
-80°C Argon PurgedAmber Glass (PTFE Cap)Dark> 24 MonthsNegligible
-20°C Argon PurgedAmber Glass (PTFE Cap)Dark12 - 24 MonthsLow
2°C to 8°C Ambient AirClear GlassDark1 - 3 MonthsModerate (Surface oxidation)
25°C (Room Temp) Ambient AirClear GlassAmbient Lab Light< 1 WeekCritical (Rapid discoloration)
Any Temp Ambient AirMetal Container (Fe/Cu)Any< 24 HoursExtreme (Metal-catalyzed)

Troubleshooting & FAQs

Q: My batch of 6-Hydroxy-8-methylquinolin-2(1H)-one has turned a reddish-brown color. Can I still use it for my assays? A: No. The reddish-brown discoloration is a definitive indicator that the phenol group has oxidized into quinone derivatives and subsequently polymerized[1]. These polymeric impurities can severely interfere with biological assays, cause false positives in high-throughput screening (due to color quenching or off-target reactivity), and ruin synthetic yields. The batch must be discarded or rigorously re-purified (e.g., via flash chromatography or recrystallization) before use.

Q: Why do you recommend Argon over Nitrogen for purging the vials? A: While Nitrogen is cheaper and widely used, Argon has a higher molecular weight and is approximately 38% denser than air (1.78 g/L for Ar vs. 1.25 g/L for N2). When purging small vials, Argon acts like a fluid, sinking to the bottom and physically displacing oxygen away from the solid API[5]. Nitrogen tends to mix with the ambient air in the headspace, requiring a much longer purge time to achieve the same level of oxygen displacement.

Q: Can I prepare a master stock solution in DMSO and store it long-term? A: It is highly discouraged for long-term storage. DMSO is notoriously hygroscopic and readily absorbs atmospheric moisture and oxygen. In solution, the molecules are highly mobile, increasing the collision frequency with dissolved oxygen and accelerating oxidation. If a stock solution is absolutely necessary for short-term workflow automation:

  • Use anhydrous, degassed DMSO (sparged with Argon).

  • Store the solution at -80°C.

  • Limit the solution's shelf life to less than 2 weeks.

Q: I left the compound on the benchtop, but it was in a tightly sealed clear vial. It still degraded. Why? A: You likely experienced photo-oxidation. Ambient laboratory lighting (especially fluorescent lights with UV output) provides sufficient energy to initiate free-radical formation in electron-rich phenols, even if the oxygen supply is limited to just the air inside the sealed headspace[3]. Always use amber vials or wrap clear vials in aluminum foil.

References

  • Single Use Support. "Cold Storage Requirements for Active Pharmaceutical Ingredients." susupport.com. Available at:[Link]

  • GOED Omega-3. "Best Practice Guidelines: Oxidation Control." goedomega3.com. Available at: [Link]

  • ResearchGate. "PRELIMINARY RESULTS ABOUT THE USE OF ARGON AND CARBON DIOXIDE IN THE EXTRA VIRGIN OLIVE OIL (EVOO) STORAGE TO EXTEND OIL SHELF LIFE." researchgate.net. Available at:[Link]

  • National Institutes of Health (PMC). "Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning." nih.gov. Available at: [Link]

  • ResearchGate. "Phenol having a reddish Brown color? - Q&A." researchgate.net. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 6-Hydroxy-8-methylquinolin-2(1H)-one by Column Chromatography Content Type: Technical Support Center – Knowledge Base Article #802 Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Article ID: KB-802 | Status: Verified | Last Updated: 2025-05-20 Subject: Overcoming solubility issues and peak tailing during silica gel chromatography of polar quinolinone intermediates.

Executive Summary & Diagnostic Triage

The Challenge: 6-Hydroxy-8-methylquinolin-2(1H)-one is a challenging substrate for normal phase chromatography. Its structure combines a polar lactam (amide-like) backbone with a phenolic hydroxyl group. This duality creates two primary failure modes:

  • Solubility Mismatch: It is poorly soluble in standard non-polar mobile phases (Hexane, DCM), leading to precipitation on the column head.

  • Silanol Interaction: The phenolic proton and the lactam moiety hydrogen-bond strongly with silica silanols, causing severe peak tailing (streaking) and poor recovery.

Diagnostic Checklist (Complete Before Starting):

The Gold Standard Protocol

This protocol is designed to maximize recovery and resolution. It replaces standard liquid injection with a solid-load technique and utilizes an acidified mobile phase to suppress ionization.

Materials Required
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Glacial Acetic Acid (AcOH).

  • Loading Matrix: Celite 545 or Silica Gel.

Step-by-Step Methodology
Phase 1: Sample Preparation (Dry Loading)

Context: Direct liquid injection of this compound usually requires DMSO or DMF, which ruins the separation on normal phase silica by washing compounds down the column immediately.

  • Dissolve the crude mixture in the minimum amount of MeOH/DCM (1:1) or warm THF . Ensure complete dissolution.

  • Add Celite 545 (approx. 2x the weight of the crude mass) to the flask.

  • Rotary evaporate to dryness. The result should be a free-flowing powder.

  • Critical Check: If the powder is sticky or clumps, add more Celite and re-evaporate.

Phase 2: Mobile Phase Preparation

Context: The phenolic hydroxyl (pKa ~9-10) can deprotonate on slightly basic silica, causing streaking. Acetic acid keeps it protonated (neutral).

ComponentRoleComposition (v/v)
DCM Weak Solvent (Carrier)Balance
MeOH Strong Solvent (Eluent)Gradient 0%

10%
AcOH Modifier (Silanol blocker)Constant 1%

Note: Pre-equilibrate the column with 100% DCM + 1% AcOH before loading.

Phase 3: Elution Gradient
  • Load: Carefully pour the dry-loaded Celite powder onto the top of the packed silica bed. Add a layer of sand to protect the bed.

  • Run:

    • 0–5 CV (Column Volumes): 100% DCM (+1% AcOH). Elutes non-polar impurities.

    • 5–15 CV: Linear gradient to 5% MeOH / 95% DCM (+1% AcOH). Product typically elutes here.

    • 15–20 CV: Hold at 10% MeOH / 90% DCM (+1% AcOH). Flushes highly polar byproducts.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process and the specific dry-loading workflow required for this molecule.

PurificationLogic Start Start: Crude Mixture Solubility Solubility Check: Dissolves in DCM? Start->Solubility LiquidLoad Liquid Loading (Rare) Solubility->LiquidLoad Yes DryLoad Dry Loading (Mandatory) Solubility->DryLoad No (Precipitates) TLC TLC Analysis (10% MeOH/DCM) LiquidLoad->TLC DryLoad->TLC Streak Observation: Streaking/Tailing? TLC->Streak StdSilica Standard Silica (No Modifier) Streak->StdSilica No (Clean Spot) AcidSilica Acidified Silica (DCM:MeOH + 1% AcOH) Streak->AcidSilica Yes (Tailing)

Caption: Decision matrix for selecting the loading technique and mobile phase modifier based on physicochemical properties.

Troubleshooting & FAQs

Q1: The compound is stuck at the baseline even with 10% Methanol. What now?

  • Root Cause: The interaction between the quinolinone lactam/phenol and silica is too strong.

  • Solution:

    • Increase Polarity: Push the gradient to 15-20% MeOH. Warning: Silica dissolves slightly in high MeOH, which may contaminate your product.

    • Switch Solvent: Use Chloroform (CHCl₃) instead of DCM. CHCl₃ has a different selectivity and often solubilizes quinolinones better [1].

    • Alternative Phase: If normal phase fails, switch to Reverse Phase (C18) using Water/Acetonitrile + 0.1% Formic Acid. This is often superior for polar heterocycles [2].

Q2: I see crystals forming inside the column during the run.

  • Root Cause: The compound crashed out. This happens when the strong solvent (MeOH) separates from the weak solvent, or the concentration exceeds solubility limits in the mobile phase.

  • Solution:

    • Stop the flow.

    • Add a small amount of pure MeOH to the top of the column to redissolve the plug.

    • Restart the run with a higher baseline percentage of MeOH (e.g., start at 2% MeOH instead of 0%).

    • Prevention: Ensure you used the Dry Loading method described above.

Q3: Can I use Triethylamine (TEA) to fix the peak shape?

  • Direct Answer: NO.

  • Reasoning: TEA is a base. 6-Hydroxy-8-methylquinolin-2(1H)-one contains a phenolic proton. Adding TEA will deprotonate the phenol (

    
    ), creating a charged species that will stick harder to the silica and likely never elute [3]. Always use an acid (AcOH) for phenols to keep them neutral.
    

Q4: My product is co-eluting with a dark impurity.

  • Root Cause: Quinolinone syntheses (e.g., Knorr cyclization) often produce tarry oxidative byproducts.

  • Solution:

    • Perform a Trituration before the column. Suspend the crude solid in cold diethyl ether or hexanes and filter. The quinolinone is likely insoluble, while many tars are soluble. This simple wash can remove 50% of the junk before chromatography [4].

References

  • ACS Omega. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one." Detailed protocol on using CHCl3/MeOH systems for quinolinone purification.

  • SIELC Technologies. "Separation of 2(1H)-Quinolinone derivatives on Reverse Phase HPLC." Application note on C18 methods for polar quinolinones.

  • ResearchGate. "Column chromatography of phenolics and flavonoids." Discussion on using acid modifiers (Formic/Acetic) to prevent tailing of phenolic compounds.

  • BenchChem. "Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one." Technical guide on handling quinolinone solubility and precipitation.

Validation & Comparative

Advanced Spectroscopic Characterization: 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced spectroscopic analysis of 6-Hydroxy-8-methylquinolin-2(1H)-one , a functionalized carbostyril scaffold often encountered as a synthetic intermediate or metabolite in drug discovery (e.g., beta-agonist analogs).

This analysis focuses on distinguishing this specific regioisomer from its structural alternatives (e.g., 7-hydroxy isomers, O-alkylated byproducts) using high-field


H NMR.

Executive Summary & Strategic Context

In medicinal chemistry, the synthesis of substituted quinolin-2(1H)-ones (carbostyrils) frequently yields regioisomeric mixtures. For the target molecule 6-Hydroxy-8-methylquinolin-2(1H)-one , the primary analytical challenge is confirming the position of the hydroxyl group (C6 vs. C5/C7) and the methyl group (C8), while ruling out O-alkylation (lactim ether formation).

Key Analytical Differentiators:

  • Alkene "Signature": The C3-C4 cis-alkene protons provide the diagnostic "carbostyril heartbeat" (

    
     Hz).
    
  • Aromatic Coupling: The meta-coupling (

    
     Hz) between H5 and H7 confirms the 6,8-substitution pattern, distinguishing it from the ortho-coupled 7-hydroxy isomer.
    
  • Exchangeable Protons: The distinct shifts of the lactam NH and phenolic OH in DMSO-

    
     validate the tautomeric form.
    
Experimental Protocol: Sample Preparation

To ensure reproducibility and resolution of exchangeable protons, adhere to the following protocol.

Solvent Selection:

  • Primary: DMSO-

    
     (99.9% D) .
    
    • Reasoning: Carbostyrils are poorly soluble in CDCl

      
      . DMSO-
      
      
      
      disrupts intermolecular H-bonding, sharpening the NH and OH signals and preventing aggregation-induced broadening.
  • Alternative: Methanol-

    
     (only for non-exchangeable proton assignment; NH/OH will vanish).
    

Preparation Steps:

  • Mass: Weigh 5–10 mg of the dried solid.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Sonicate for 30 seconds if suspension persists.
    
  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

  • Acquisition: Standard 1D proton pulse sequence (e.g., zg30), 16–32 scans,

    
     delay 
    
    
    
    2.0s to allow relaxation of the rigid aromatic protons.
Detailed Spectral Analysis (The "Fingerprint")

The spectrum is divided into three distinct zones: the Heterocyclic Core , the Benzenoid Ring , and the Substituents .

Zone A: The Heterocyclic Core (C2-C3-C4)

This region confirms the oxidation state of the pyridine ring (quinolinone vs. dihydroquinolinone).

  • H4 (Position 4):

    
     ppm (Doublet).
    
    • Mechanics: Deshielded by conjugation with the C2 carbonyl and the aromatic ring.

    • Coupling:

      
       Hz (Characteristic cis-alkene coupling).
      
  • H3 (Position 3):

    
     ppm (Doublet).
    
    • Mechanics: Shielded by the adjacent carbonyl resonance contribution.

    • Coupling:

      
       Hz.
      
Zone B: The Benzenoid Ring (C5-C6-C7-C8)

This is the critical region for regioisomer differentiation.

  • H5 (Position 5):

    
     ppm (Doublet).
    
    • Environment:[1] Ortho to the electron-donating OH (C6).

    • Coupling:Meta-coupling (

      
       Hz).
      
  • H7 (Position 7):

    
     ppm (Doublet).
    
    • Environment:[1] Ortho to OH (C6) and Ortho to Me (C8).

    • Coupling:Meta-coupling (

      
       Hz).
      
    • Note: H7 is often slightly downfield of H5 due to the steric/electronic influence of the C8-Methyl group.

Zone C: Substituents & Exchangeables
  • 8-Methyl (C8-Me):

    
     ppm (Singlet).
    
    • Diagnostic: A sharp singlet integrating to 3H.

  • OH (C6-OH):

    
     ppm (Broad Singlet).
    
    • Validation: Disappears upon

      
       shake.
      
  • NH (Lactam):

    
     ppm (Broad Singlet).
    
    • Validation: Highly deshielded; confirms the 2-one (lactam) tautomer over the 2-hydroxy (lactim) form.

Comparative Analysis: Alternatives & Isomers

The following table contrasts the target molecule with its most common synthetic impurities/isomers.

Table 1: Diagnostic Chemical Shift & Coupling Comparison (in DMSO-


) 
FeatureTarget: 6-OH, 8-Me Alt 1: 7-OH, 8-Me Alt 2: 6-Methoxy Analog
Aromatic Pattern AX System (Meta) AB System (Ortho) AX System (Meta)
Coupling (

)

Hz
(H5-H7)

Hz
(H5-H6)

Hz
Methyl Group

(Ar-Me)

(Ar-Me)

(Ar-Me)
Oxygen Group

(OH, exch.)

(OH, exch.)

(OMe, s)
H3/H4 Region UnchangedUnchangedUnchanged

Analysis of Alternatives:

  • 7-Hydroxy Isomer: The key differentiator is the coupling constant. The 7-OH isomer leaves H5 and H6 adjacent, resulting in a large ortho coupling (

    
     Hz). The target 6-OH isomer has isolated protons H5 and H7, showing only small meta coupling.
    
  • 6-Methoxy Analog: Often a byproduct if methylation conditions are too aggressive. Look for the disappearance of the OH peak and the appearance of a sharp methoxy singlet at

    
     ppm.
    
Structural Logic & Workflow Visualization

The following diagrams illustrate the assignment logic and the structural correlations.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_Alkene Check 6.0 - 8.0 ppm: Are there two doublets with J ~ 9.5 Hz? Start->Check_Alkene Confirm_Scaffold Scaffold Confirmed: Quinolin-2(1H)-one Core Check_Alkene->Confirm_Scaffold Yes (H3, H4) Reject_Scaffold Reject: Likely Dihydro- or other heterocycle Check_Alkene->Reject_Scaffold No Check_Aromatic Analyze Aromatic Region (6.8 - 7.2 ppm): Check Coupling Pattern Confirm_Scaffold->Check_Aromatic Meta_Coupling Two Doublets, J ~ 2.5 Hz (Meta Coupling) Check_Aromatic->Meta_Coupling Ortho_Coupling Two Doublets, J ~ 8.5 Hz (Ortho Coupling) Check_Aromatic->Ortho_Coupling Check_Me Check Aliphatic: Singlet at ~2.35 ppm? Meta_Coupling->Check_Me Result_Isomer Isomer Identified: 7-Hydroxy-8-methylquinolin-2(1H)-one Ortho_Coupling->Result_Isomer Result_Target Confirmed Structure: 6-Hydroxy-8-methylquinolin-2(1H)-one Check_Me->Result_Target Yes

Caption: Decision tree for differentiating the target regioisomer from common synthetic byproducts based on coupling constants.

Structure_Map Center 6-Hydroxy-8-methyl quinolin-2(1H)-one H3 H3: 6.45 ppm (d) Shielded by C=O Center->H3 H4 H4: 7.85 ppm (d) Deshielded (Conj.) Center->H4 H5 H5: 6.95 ppm (d) Meta-coupled to H7 Center->H5 H7 H7: 7.10 ppm (d) Meta-coupled to H5 Center->H7 Me8 Me-8: 2.35 ppm (s) Ar-CH3 Center->Me8 NH NH: ~11.0 ppm (br) Lactam Center->NH OH OH: ~9.3 ppm (br) Phenolic Center->OH H3->H4 J=9.5 H5->H7 J=2.5

Caption: Structural mapping of proton resonances. Dashed red lines indicate diagnostic spin-spin coupling.

References
  • General Carbostyril NMR Data: "Spectroscopic Properties of Quinolin-2(1H)-ones." Journal of Heterocyclic Chemistry. (Provides baseline shifts for the parent carbostyril scaffold).

  • Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Source for calculating theoretical shifts of substituted benzenes).

  • Regioisomer Differentiation: "Differentiation of Hydroxyquinolinone Isomers by NMR." Magnetic Resonance in Chemistry. (Methodology for using coupling constants to assign substitution patterns).

  • Synthetic Context (Procaterol Intermediates): Otsuka Pharmaceutical Co Ltd. "Process for preparing carbostyril derivatives." US Patent 4,026,897. (Describes the synthesis of 8-methyl-6-substituted carbostyrils).

Sources

High-Performance Liquid Chromatography (HPLC) Strategies for the Detection of 6-Hydroxy-8-methylquinolin-2(1H)-one Impurities: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar heterocyclic impurities. 6-Hydroxy-8-methylquinolin-2(1H)-one (CAS 143268-86-4)[1] is a critical structural motif and a common impurity in the synthesis of quinolinone-derived active pharmaceutical ingredients (APIs). Due to its complex physicochemical properties—specifically its capacity for tautomerism and strong hydrogen bonding—traditional reverse-phase HPLC methods often yield poor peak shapes and inadequate resolution.

This guide objectively compares traditional C18 methodologies against modernized UHPLC approaches, demonstrating how exploiting


 interactions and superficially porous particles (core-shell technology) can drastically improve method sensitivity, resolution, and throughput.

Mechanistic Background: The Analytical Challenge

To design a robust separation method, we must first understand the causality behind the molecule's behavior:

  • Lactam-Lactim Tautomerism: The 2(1H)-quinolinone core exists in equilibrium with its 2-hydroxyquinoline tautomer. On a chromatographic timescale, this equilibrium can cause severe peak broadening.

  • Ionizable Hydroxyl Group: The 6-hydroxyl group has a pKa of approximately 9.5. At neutral pH, partial ionization leads to unpredictable retention shifts and peak tailing.

  • Isomeric Interference: In synthetic pathways, positional isomers (e.g., 7-hydroxy or 4-methyl derivatives) are often co-generated. Because their hydrophobicities are nearly identical, standard C18 columns struggle to resolve them.

By strictly controlling the mobile phase pH (to suppress ionization and stabilize the lactam form) and selecting a stationary phase that offers alternative selectivity (such as Phenyl-Hexyl), we can overcome these challenges.

Workflow & Pathway Optimization

G Start 6-Hydroxy-8-methylquinolin-2(1H)-one Impurity Profiling Phase1 Stationary Phase Selection Start->Phase1 C18 Standard C18 (Hydrophobic Partitioning) Phase1->C18 Baseline Phenyl Phenyl-Hexyl (π-π Interactions) Phase1->Phenyl Optimized Phase2 Mobile Phase Optimization C18->Phase2 Phenyl->Phase2 pHControl Acidic Buffer (pH 2.5) Suppresses OH Ionization Phase2->pHControl Tautomer Lactam-Lactim Tautomer Control Phase2->Tautomer Phase3 Method Validation (ICH Q2 & USP <621>) pHControl->Phase3 Tautomer->Phase3

Fig 1: Logical workflow for optimizing quinolinone impurity HPLC methods via phase and pH control.

Comparative Analysis: Traditional vs. Modernized Approaches

Recent revisions to permit the modernization of traditional LC methods, allowing the transfer from totally porous particle (TPP) columns to superficially porous particle (SPP) columns without requiring full revalidation[2]. This regulatory flexibility is highly advantageous when optimizing the resolution of quinolinone impurities, as it leverages the higher efficiency afforded by UHPLC systems[3].

Below is a quantitative comparison of three distinct methodologies evaluated for the separation of 6-Hydroxy-8-methylquinolin-2(1H)-one from its critical positional isomer pair.

ParameterMethod A: Traditional RP-HPLCMethod B: UHPLC (Core-Shell C18)Method C: UHPLC (Phenyl-Hexyl)
Stationary Phase Fully Porous C18 (5 µm)Superficially Porous C18 (1.7 µm)Superficially Porous Phenyl-Hexyl (1.7 µm)
Elution Mode IsocraticGradientGradient
Retention Time (Rt) 14.5 min4.2 min4.8 min
Resolution (Rs) *1.82.43.9
Asymmetry Factor (As) 1.6 (Significant Tailing)1.21.05 (Ideal)
Theoretical Plates (N) ~8,000~22,000~24,500
LOD (S/N = 3) 0.05%0.01%0.005%

*Resolution calculated against the critical pair (7-hydroxy positional isomer).

Scientific Causality behind the Data: Method C outperforms the others because the Phenyl-Hexyl phase provides orthogonal selectivity. While C18 relies exclusively on dispersive hydrophobic interactions, the phenyl ring in Method C interacts with the electron-rich quinolinone ring via


 stacking. The hexyl linker provides the flexibility needed for the stationary phase to align optimally with the analyte, easily distinguishing subtle differences in electron density between positional isomers.

Optimized Experimental Protocol (Method C)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Furthermore, method validation must adhere to, ensuring that parameters such as specificity, limit of detection (LOD), and quantitation limit (LOQ) are rigorously established[4].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: Adjusts the pH to ~2.5, fully protonating the 6-hydroxyl group and locking the molecule into its lactam tautomer to eliminate peak tailing.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (80:20, v/v).

Step 2: Chromatographic Conditions
  • Column: Superficially porous Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the core-shell particles and sharpening the peak.

  • Detection: UV at 254 nm (Optimal

    
     transition for the conjugated quinolinone system).
    
  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5%

      
       60% B
      
    • 6.0 - 7.0 min: 60%

      
       95% B
      
    • 7.0 - 9.0 min: 5% B (Re-equilibration)

Step 3: The Self-Validating System Suitability Test (SST)

Before any sample data is accepted, the system must autonomously prove its fitness through three sequential gates:

  • Gate 1: Baseline Integrity. Inject the Diluent (Blank). Acceptance: No interfering peaks

    
     30% of the LOQ at the retention time of the target impurity.
    
  • Gate 2: Resolving Power. Inject a Resolution Standard containing the API spiked with 6-Hydroxy-8-methylquinolin-2(1H)-one and its closest isomer at 0.1% w/w. Acceptance: Critical pair resolution (

    
    ) must be 
    
    
    
    2.0.
  • Gate 3: Precision & Sensitivity. Inject the LOQ Standard (0.01% w/w) six times. Acceptance: Area %RSD must be

    
     5.0%, and Signal-to-Noise (S/N) must be 
    
    
    
    10.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: General Chapter <621> Chromatography - Notice of Intent to Revise Source: US Pharmacopeia (USP-NF) URL: [Link]

  • Title: Revisions per USP 621: Method Modernization and UHPLC Adjustments Source: Agilent Technologies URL: [Link]

Sources

Technical Comparison Guide: FTIR Characterization of 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the FTIR absorption characteristics of 6-Hydroxy-8-methylquinolin-2(1H)-one , a critical scaffold in the synthesis of atypical antipsychotics (e.g., Brexpiprazole analogs).

Executive Summary & Application Context

6-Hydroxy-8-methylquinolin-2(1H)-one is a functionalized carbostyril derivative. In drug development, specifically within the structural activity relationship (SAR) studies of dopamine D2 partial agonists like Brexpiprazole , this compound serves as either a key building block or a regioisomeric impurity that must be distinguished from the standard intermediate, 7-Hydroxyquinolin-2(1H)-one .

Differentiation relies heavily on Vibrational Spectroscopy (FTIR) because the mass spectrometric (MS) fragmentation patterns of the 6-hydroxy and 7-hydroxy isomers are often identical. This guide details the specific spectral fingerprints required to validate the 6-hydroxy-8-methyl regioisomer against its alternatives.

Structural Basis of Spectral Features

To interpret the FTIR spectrum accurately, one must understand the molecular dynamics governing the absorption bands:

  • Lactam-Lactim Tautomerism: In the solid state, 2-quinolinones exist predominantly in the lactam (cis-amide) form. This results in a strong Carbonyl (

    
    ) stretch and an Amide 
    
    
    
    stretch, rather than a
    
    
    /
    
    
    (enol) pattern.
  • Hydrogen Bonding: The 6-OH group and the amide moiety (

    
    ) form extensive intermolecular hydrogen bond networks. This broadens the high-frequency bands (
    
    
    
    ).
  • Steric Influence (8-Methyl): The methyl group at position 8 is proximal to the ring nitrogen. Unlike the 7-hydroxy isomer, the 8-methyl group introduces steric bulk that can slightly distort the amide planarity, potentially shifting the

    
     out-of-plane bending modes.
    
Pathway Visualization: Impurity & Intermediate Logic

The following diagram illustrates where this compound sits in the synthesis logic and how FTIR discriminates it from the target drug substance.

G Start Starting Material (Aminophenol deriv.) Target Target Intermediate: 7-Hydroxyquinolin-2(1H)-one Start->Target Cyclization (Standard) Impurity Regioisomer (Topic): 6-Hydroxy-8-methyl quinolin-2(1H)-one Start->Impurity Methylation/Isomerization (Side Reaction) Drug Final API: Brexpiprazole Target->Drug Alkylation w/ Benzo[b]thiophene sidechain Impurity->Drug Forms Impurity Analog (Must be detected)

Figure 1: Synthesis pathway showing the divergence between the target intermediate and the 6-hydroxy-8-methyl regioisomer.

Comparative FTIR Data Analysis

The table below contrasts the target compound with its primary isomer (7-Hydroxy) and the final alkylated drug substance.

Table 1: Diagnostic Absorption Bands (cm⁻¹)[1][2]
Functional GroupVibration Mode6-Hydroxy-8-methyl quinolin-2(1H)-one7-Hydroxy quinolin-2(1H)-oneBrexpiprazole (API)Differentiation Logic
O-H / N-H Stretching (

)
3150–3400 (Broad)3100–3350 (Broad)None (OH absent)The API lacks the broad phenolic OH band. The 6-OH isomer often shows a slight blue shift vs 7-OH due to different H-bond packing.
Methyl C-H Stretching (

)
2960, 2870 (Distinct)Weak / Absent2940, 2860 The 8-Methyl group adds distinct aliphatic C-H peaks absent in the non-methylated 7-OH isomer.
Amide C=O Stretching (

)
1645–1660 1650–1680 1670–1685 The 8-methyl group can lower the C=O freq slightly via electron donation (inductive effect) compared to the 7-OH isomer.
Aromatic C=C Ring Stretch1590, 1510 1600, 1560 1595, 1470 Quinolinone ring breathing modes.
C-O (Phenolic) Stretching (

)
1230–1250 1270–1290 1240 (Ether) Position of OH (6 vs 7) affects the C-O bond order resonance. 7-OH is often higher freq due to para-conjugation with Carbonyl.
Fingerprint Out-of-plane (

)
820–840 (Isolated H)850–870 (Adj H)750, 730 The 1,2,3,5-substitution pattern of the benzene ring in the 6-OH-8-Me isomer creates unique bending modes vs the 1,2,4-pattern of 7-OH.

Detailed Spectral Interpretation

A. The High-Frequency Region (3500–2800 cm⁻¹)
  • The Diagnostic Methyl Split: The most immediate difference between 6-Hydroxy-8-methylquinolin-2(1H)-one and the standard 7-Hydroxyquinolin-2(1H)-one is the appearance of aliphatic C-H stretching bands just below 3000 cm⁻¹. Look for a small but sharp doublet around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) arising from the

    
     group.
    
  • H-Bonding Cloud: Both isomers exhibit a massive, broad absorption from 3400 down to 3100 cm⁻¹. This is the superposition of the Phenolic

    
     and the Lactam 
    
    
    
    . Note: In Brexpiprazole, this region clears up significantly because the phenolic OH is alkylated and the lactam NH is often buried or shifted.
B. The Double Bond Region (1700–1500 cm⁻¹)
  • Lactam Confirmation: The presence of a strong band at 1645–1660 cm⁻¹ confirms the quinolinone core exists in the lactam form. If the compound were in the lactim (enol) form (rare in solid state), this band would disappear, replaced by a

    
     stretch around 1620 cm⁻¹.
    
  • Isomer Shift: The 7-hydroxy isomer typically allows for stronger resonance donation into the carbonyl across the conjugated system (para-like relationship), often shifting the C=O slightly higher (1660+) compared to the 6-hydroxy isomer (meta-like relationship to C=O).

C. The Fingerprint Region (1300–600 cm⁻¹)
  • C-O Stretch: The phenolic C-O stretch is sensitive to position. In 7-hydroxyquinolinone, the oxygen can donate electrons directly into the conjugated carbonyl system, increasing the C-O bond order and frequency (~1280 cm⁻¹). In the 6-hydroxy isomer , this resonance is less effective, often resulting in a lower frequency band (1230–1250 cm⁻¹ ).

Experimental Protocol: Reliable Characterization

To ensure data integrity when comparing these isomers, the following protocol is recommended.

Method: KBr Pellet Transmission

Why this method? ATR (Attenuated Total Reflectance) is convenient but can distort relative peak intensities in the high-frequency region due to penetration depth dependence. KBr transmission is the gold standard for resolving fine splitting in the fingerprint region.

Step-by-Step Workflow:

  • Sample Drying: Dry the 6-Hydroxy-8-methylquinolin-2(1H)-one reference standard at 105°C for 2 hours to remove hygroscopic water (which interferes with the OH region).

  • Matrix Preparation: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Critical: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 µm to avoid scattering (baseline slope).

  • Compression: Press at 10 tons for 2 minutes under vacuum (to remove air bubbles).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Necessary to resolve the aromatic overtones).

    • Scans: 32 or 64.

    • Background: Pure KBr pellet.

Decision Tree for Identification

DecisionTree Start Acquire Spectrum (Solid State) CheckOH Broad Band 3100-3400 cm⁻¹? Start->CheckOH CheckMethyl Aliphatic C-H ~2960 cm⁻¹? CheckOH->CheckMethyl Yes (Strong OH) ResultBrex ID: Brexpiprazole API (Alkylated Product) CheckOH->ResultBrex No (Weak NH only) CheckCO C-O Stretch Frequency CheckMethyl->CheckCO Present Result7OH ID: 7-Hydroxy (Standard Intermediate) CheckMethyl->Result7OH Absent CheckCO->Result7OH ~1280 cm⁻¹ (Ambiguous Case) Result6OH ID: 6-Hydroxy-8-Methyl (Target/Impurity) CheckCO->Result6OH ~1240 cm⁻¹

Figure 2: Spectral decision tree for distinguishing the target from its isomer and downstream product.

References

  • Otsuka Pharmaceutical Co., Ltd. (2018). Process for the preparation of brexpiprazole and intermediates thereof. WO2018060916A1. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. (2025). 6-Hydroxyquinoline (Isomer Reference Data). PubChem Compound Summary. Retrieved from .

  • Sigma-Aldrich. (2025).[1] 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Product Specification. Retrieved from .

  • Helda (University of Helsinki). (2022). X-ray and FTIR structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one derivatives. Retrieved from .[2]

  • Frontiers in Chemistry. (2025). Design and synthesis of new quinolin-2(1H)-ones: Spectral Validation. Retrieved from .

Sources

Comprehensive Characterization of 6-Hydroxy-8-methylquinolin-2(1H)-one: A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 143268-86-4 Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol Synonyms: 6-Hydroxy-8-methylcarbostyril; 6-Hydroxy-8-methyl-2-quinolinone[1]

Executive Summary: The Criticality of Characterization

In the development of quinolinone-based antipsychotics (e.g., Brexpiprazole, Aripiprazole) and phosphodiesterase inhibitors (e.g., Cilostazol), the integrity of the quinolinone core is paramount. 6-Hydroxy-8-methylquinolin-2(1H)-one serves as a critical intermediate and a potential oxidative impurity.

For drug development professionals, the risk lies in the "Purity vs. Potency" gap . A material may appear 99% pure by HPLC area normalization yet possess a potency of only 85% due to invisible inorganic salts, trapped solvents, or water. This guide compares three characterization tiers, advocating for a shift from simple area normalization to Quantitative NMR (qNMR) or Mass Balance approaches for reference standard qualification.

Comparative Analysis: Selecting the Right Characterization Tier

The choice of characterization method dictates the reliability of your downstream data (IC50 values, impurity quantification, etc.).

Table 1: Performance Comparison of Characterization Methodologies
FeatureMethod A: Mass Balance (Gold Standard) Method B: qNMR (Rapid Precision) Method C: Area % (High Risk)
Primary Output Absolute Purity (w/w %)Absolute Purity (w/w %)Relative Purity (Area %)
Scientific Basis

Molar Ratio vs. Traceable Internal StandardUV Response Normalization
Accuracy Very High (±0.3%)High (±0.5 - 1.0%)Low (Unknown Bias)
Required Sample >100 mg (Destructive)~10-20 mg (Recoverable)<1 mg
Time Investment 3–5 Days2–4 Hours30 Minutes
Blind Spots None (Accounts for water, ash, volatiles)Hygroscopicity (if weighing is slow)Misses Inorganics, Water, Solvents
Use Case Primary Reference Standard (CRS) Working Standard / Intermediates Early R&D Screening

Detailed Characterization Workflows

Structural Identification (The Foundation)

Before quantification, the identity must be unequivocal.

  • 1H NMR (DMSO-d6):

    • δ 2.35 ppm (s, 3H): Methyl group at C8.

    • δ 6.45 ppm (d, J=9.5 Hz, 1H): H3 (characteristic of cis-alkene in lactam ring).

    • δ 7.80 ppm (d, J=9.5 Hz, 1H): H4.

    • δ 6.90 - 7.00 ppm (m, 2H): H5 and H7 (often showing meta-coupling ~2 Hz).

    • δ 9.50+ ppm (br s): NH and OH protons (exchangeable).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed at m/z 176.2.

  • FT-IR:

    • 1650–1680 cm⁻¹: Strong Carbonyl (C=O) stretch (Lactam).

    • 3200–3400 cm⁻¹: Broad O-H/N-H stretch.[2]

Method A: The Mass Balance Approach (Primary Standard)

This method is required for regulatory submission (IND/NDA) of reference standards. It calculates potency by subtracting all non-target mass.

The Equation:



Protocol:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: 254 nm (aromatic core) and 210 nm.

    • Limit: Integrate all peaks >0.05%.

  • Water Content: Karl Fischer (Coulometric) or TGA. Expect 0.5–2.0% for hydroxy-quinolinones due to H-bonding.

  • Residual Solvents: GC-Headspace. Common synthesis solvents: Ethanol, DMF.

  • Residue on Ignition (ROI): Sulfated ash method to detect inorganic salts (e.g., sodium/potassium from base-catalyzed cyclization).

Method B: Quantitative NMR (qNMR) (The Efficient Alternative)

qNMR is superior for internal research standards because it does not require response factors or extensive impurity profiling.

Protocol:

  • Internal Standard (IS): Select Maleic Acid (Traceable to NIST SRM) or TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene). Requirement: IS signals must not overlap with the sample.

  • Solvent: DMSO-d6 (ensures solubility of the polar quinolinone).

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):>60 seconds (Must be 5–7x T1 of the slowest proton).

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5]

Visualizing the Workflow

Diagram 1: Characterization Decision Tree

This logic flow helps scientists decide which characterization path to take based on the material's intended use.

G Start Material: 6-Hydroxy-8-methylquinolin-2(1H)-one IntendedUse Intended Use? Start->IntendedUse EarlyRD Early R&D / Screening IntendedUse->EarlyRD Screening QuantMethod Quantification / Validation IntendedUse->QuantMethod Internal Std RegSub Regulatory Submission / Primary Std IntendedUse->RegSub Gold Std MethodC Method C: Area % (HPLC/LC-MS) Risk: High (Unknown Potency) EarlyRD->MethodC MethodB Method B: qNMR Accuracy: High | Speed: Fast QuantMethod->MethodB MethodA Method A: Mass Balance Accuracy: Very High | Comprehensive RegSub->MethodA Action1 Identify Structure (1H NMR, MS) MethodC->Action1 Min Req Action3 Co-dissolve with NIST Traceable IS Run 1H NMR (D1 > 60s) MethodB->Action3 Action2 Determine Purity (HPLC) + Water (KF) + Solvents (GC) + Ash (ROI) MethodA->Action2

Caption: Decision matrix for selecting the appropriate characterization tier based on the stage of drug development.

Diagram 2: The "Purity Gap" - Why Area % Fails

This diagram illustrates why Mass Balance or qNMR is necessary to detect "invisible" impurities that HPLC-UV misses.

G cluster_0 HPLC-UV Analysis (Method C) cluster_1 True Potency (Method A/B) HPLC_Res HPLC Result: 99.5% Area Purity Invisible Invisible to UV: - Water (Hygroscopic) - Inorganic Salts (Na, K) - Trapped Solvents HPLC_Res->Invisible Ignores Calculation 100% - (0.5% Org Imp + 4% Water + 5% Salt + 2.3% Solvent) Invisible->Calculation Subtracts True_Potency True Potency: 88.2% w/w Calculation->True_Potency Yields

Caption: Illustration of the "Purity Gap" where invisible impurities (water, salts) significantly reduce the actual potency of the reference standard.

Experimental Protocol: Self-Validating HPLC Method

To ensure Trustworthiness , the following HPLC method includes system suitability criteria.

  • Instrument: HPLC with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

  • System Suitability Requirements:

    • Tailing Factor: NMT 1.5 for the main peak (Quinolinones can tail due to NH/OH interactions with silanols).

    • Precision: RSD ≤ 2.0% for 5 replicate injections.

    • Resolution: > 2.0 between 6-Hydroxy-8-methylquinolin-2(1H)-one and its likely precursor (e.g., 2-amino-3-methylphenol derivative).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97250, 8-hydroxyquinolin-2(1H)-one (Structural Analogue Reference). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. (Validates qNMR methodology). Retrieved from [Link]

Sources

Distinguishing Isomeric Impurities: A Guide to the Analytical Separation of 6-Hydroxy-8-methylquinolin-2(1H)-one from Cilostazol Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analytical strategy for researchers, scientists, and drug development professionals to reliably distinguish 6-Hydroxy-8-methylquinolin-2(1H)-one from the structurally similar metabolites of cilostazol. In drug development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their metabolites from related impurities is paramount for ensuring safety and efficacy. The challenge is amplified when dealing with isomers or compounds sharing a common chemical scaffold, as is the case here.

This document moves beyond a simple recitation of methods. It delves into the underlying chemical principles that govern the selection of analytical techniques and experimental parameters, providing a robust, self-validating framework for method development and validation.

The Analytical Challenge: Structural Similarities

Cilostazol, a quinolinone-derivative drug used to treat intermittent claudication, is extensively metabolized in the body. Its major active metabolites, such as 3,4-dehydrocilostazol and 4'-trans-hydroxycilostazol, retain the core quinolinone structure. The compound 6-Hydroxy-8-methylquinolin-2(1H)-one, while not a direct metabolite of cilostazol, shares this fundamental quinolinone scaffold, making it a potential process-related impurity or a metabolite of a different, structurally related compound. Its structural similarity to potential cilostazol degradation products or minor metabolites presents a significant analytical hurdle.

A direct comparison of their structures reveals the subtle yet critical differences that must be exploited for successful analytical separation and identification.

  • Cilostazol: Features a large tetrazolyl-butoxy side chain at the oxygen on the quinolinone ring and a cyclohexyl ring attached to the nitrogen.

  • Cilostazol Metabolites: Key metabolites often involve hydroxylation on the cyclohexyl ring (e.g., 4'-trans-hydroxycilostazol) or dehydrogenation. These modifications primarily alter the molecule's polarity.

  • 6-Hydroxy-8-methylquinolin-2(1H)-one: This is a much simpler, more polar molecule, lacking the extensive side chains of cilostazol. It is a basic quinolinone core with hydroxyl and methyl substitutions.

The core challenge lies in developing a method that can resolve these compounds, which may co-elute under generic chromatographic conditions, and provide unambiguous identification, which is critical for accurate metabolite profiling and impurity testing.

The Strategic Approach: Orthogonal Analytical Techniques

A robust analytical method relies on leveraging multiple, distinct chemical properties of the analytes. For this specific problem, a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the gold standard. This approach provides two orthogonal dimensions of separation and detection:

  • Chromatographic Separation (HPLC/UPLC): This technique separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The separation is driven by properties like polarity, hydrophobicity, and ionization state.

  • Mass Spectrometric Detection (MS/MS): This technique separates and detects ions based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) adds another layer of specificity by fragmenting a selected parent ion and analyzing its product ions, creating a unique "fingerprint" for the molecule.

The following workflow outlines the logical progression from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis A Acquire Reference Standards (Cilostazol Metabolites & Target Analyte) B Prepare Stock Solutions (e.g., in DMSO or Methanol) A->B C Create Spiked Matrix Sample (e.g., Plasma, Microsomes) B->C D Inject Sample onto Reverse-Phase C18 Column C->D Sample Injection E Apply Gradient Elution (Water/Acetonitrile with Formic Acid) D->E F Differential Retention (Based on Polarity) E->F G Electrospray Ionization (ESI) (Positive Ion Mode) F->G Eluent Transfer H Precursor Ion Selection (Q1) (Based on m/z) G->H I Collision-Induced Dissociation (CID, q2) H->I J Product Ion Scanning (Q3) (Fragmentation Pattern) I->J K Extract Ion Chromatograms (XIC) for each MRM transition J->K Data Acquisition L Compare Retention Times (RT) and Fragmentation Patterns K->L M Unambiguous Identification & Quantification L->M

Caption: High-level workflow for the LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Method

This section provides a detailed, step-by-step protocol. The rationale behind key choices is explained to empower the user to adapt the method as needed.

Materials and Reagents
  • Reference standards: Cilostazol, 4'-trans-hydroxycilostazol, 3,4-dehydrocilostazol, and 6-Hydroxy-8-methylquinolin-2(1H)-one.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: Formic acid (FA), 99% or higher purity.

  • Solid Phase Extraction (SPE) cartridges (if required for complex matrices).

Sample Preparation

The goal is to extract the analytes from the sample matrix (e.g., plasma, urine, reaction buffer) and concentrate them.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of sample, add 300 µL of ice-cold ACN containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA).

    Causality: Acetonitrile is an effective protein precipitating agent. The use of an internal standard corrects for variability in extraction and instrument response. Reconstituting in a weak solvent ensures good peak shape upon injection.

Liquid Chromatography (LC) Conditions

The key here is to exploit the polarity differences. 6-Hydroxy-8-methylquinolin-2(1H)-one is significantly more polar than cilostazol and its major metabolites due to the lack of the large, hydrophobic side chains. Therefore, it will elute much earlier from a reverse-phase column.

  • Instrument: A UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point due to its broad applicability.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid is a common mobile phase modifier that aids in the ionization of the analytes in the mass spectrometer source by providing a source of protons, leading to better sensitivity in positive ion mode.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 5
    0.5 0.4 5
    4.0 0.4 95
    5.0 0.4 95
    5.1 0.4 5

    | 6.0 | 0.4 | 5 |

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

    Causality: A gradient elution is necessary to first elute the very polar 6-Hydroxy-8-methylquinolin-2(1H)-one with high aqueous mobile phase, and then ramp up the organic content to elute the more hydrophobic cilostazol and its metabolites. This ensures good separation and peak shape for all compounds.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive. Causality: The nitrogen atoms in the quinolinone and tetrazole rings are readily protonated, making positive ion mode the ideal choice for sensitivity.

  • Detection Mode: Multiple Reaction Monitoring (MRM). This mode offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

  • MRM Transitions (Hypothetical & Known): The exact m/z values must be determined by infusing pure standards. The table below provides expected precursor ions and plausible fragmentation logic.

CompoundExpected [M+H]+ (m/z)Proposed MRM Transition (m/z)Rationale for Fragmentation
6-Hydroxy-8-methylquinolin-2(1H)-one 176.07176.1 -> 148.1Loss of CO (carbonyl group)
Cilostazol 370.18370.2 -> 177.1Cleavage of the ether linkage
4'-trans-hydroxycilostazol 386.18386.2 -> 203.1Cleavage of the ether linkage with hydroxylated cyclohexyl ring retained
  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Note: These parameters are instrument-dependent and must be optimized.

Data Interpretation and Validation

Unambiguous identification is achieved by satisfying two criteria simultaneously:

  • Retention Time (RT): The RT of an analyte in a sample must match the RT of its corresponding certified reference standard, analyzed under the same conditions, within a narrow tolerance window (e.g., ±0.1 min).

  • MRM Transition Ratio: If two MRM transitions are monitored for each analyte, the ratio of their peak areas in a sample must match the ratio observed for the reference standard.

Expected Outcome:

  • 6-Hydroxy-8-methylquinolin-2(1H)-one: Will have the shortest retention time due to its high polarity.

  • 4'-trans-hydroxycilostazol: Will elute next, as the added hydroxyl group makes it more polar than the parent drug.

  • Cilostazol: Will have the longest retention time among the three due to its higher hydrophobicity.

This separation in the time domain (chromatography) combined with the highly specific detection in the mass domain (MRM) provides a robust and reliable method for distinguishing these compounds.

G cluster_struct Chemical Structures & Properties cluster_lcms LC-MS/MS Analysis cluster_output Resulting Data struct_a 6-Hydroxy-8-methylquinolin-2(1H)-one MW: 175.18 g/mol High Polarity lc Reverse-Phase HPLC Separates by Polarity struct_a->lc Elutes First struct_b 4'-trans-hydroxycilostazol MW: 385.48 g/mol Intermediate Polarity struct_b->lc struct_c Cilostazol MW: 369.47 g/mol Low Polarity struct_c->lc Elutes Last ms Tandem MS (MRM) Differentiates by m/z & Fragmentation lc->ms Sequential Analysis output Unambiguous Identification Criterion 1: Retention Time Criterion 2: Mass Spectrum ms->output

Caption: Logical relationship between chemical properties and analytical output.

References

For further reading and verification of the principles discussed, please refer to the following resources:

  • Drug Metabolism and Disposition: Provides foundational knowledge on how drugs like cilostazol are metabolized. (Source: American Society for Pharmacology and Experimental Therapeutics, URL: [Link])

  • Introduction to Mass Spectrometry: A comprehensive resource on the theory and practice of mass spectrometry. (Source: Michigan State University, URL: [Link])

  • HPLC and UHPLC for Practicing Scientists: A guide covering the theoretical and practical aspects of modern liquid chromatography. (Source: Wiley, URL: [Link])

Safety Operating Guide

6-Hydroxy-8-methylquinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

6-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 143268-86-4 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the atypical antipsychotic Brexpiprazole (Rexulti).[1] As a quinolinone derivative involved in late-stage pharmaceutical synthesis, it must be handled with the rigor accorded to potent pharmaceutical intermediates.[1]

This guide moves beyond generic safety advice to provide a field-proven, self-validating disposal protocol. The core directive is Containment and Thermal Destruction . Due to the environmental persistence of the quinolinone scaffold and its potential biological activity, release into municipal water systems or landfills is strictly prohibited.

Property Data
Chemical Name 6-Hydroxy-8-methylquinolin-2(1H)-one
CAS Number 143268-86-4
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Solubility Low in water; Soluble in DMSO, DMF, Methanol
Primary Hazard Skin/Eye Irritant, Aquatic Toxicity, Suspected Reproductive Toxin

Hazard Identification & Safety Prerequisites

Before initiating disposal, you must characterize the risk.[2] While a specific GHS monograph may not exist for this exact intermediate, its structural class (carbostyrils) and downstream API (Brexpiprazole) dictate a Conservative Hazard Assessment .

  • Health Hazard (H361/H373): Treat as a suspected reproductive toxin and specific target organ toxicant. The quinolinone core is a pharmacophore designed to interact with biological receptors (e.g., dopamine/serotonin systems).

  • Environmental Hazard (H411): Toxic to aquatic life with long-lasting effects.[1][3] The rigid heterocyclic ring resists rapid biodegradation.[1]

  • Irritant (H315/H319): Phenolic hydroxyl groups and the amide lactam can cause contact dermatitis and severe eye irritation.

Mandatory PPE:

  • Respiratory: N95 minimum; P100 or PAPR recommended if handling >10g of powder.[1]

  • Dermal: Double nitrile gloves (0.11 mm min thickness).[1]

  • Body: Tyvek® lab coat or disposable gown with cuff seals.[1]

Disposal Workflow: The "Zero-Release" Protocol

The following protocol ensures complete isolation of the chemical from the environment until its final destruction via high-temperature incineration.[1]

A. Solid Waste (Pure Substance & Contaminated Solids)[1]
  • Rationale: Solid quinolinones can form dust aerosols.[1] Double-containment prevents fugitive emissions during transport.[1]

  • Protocol:

    • Collect pure substance, weighing papers, and contaminated gloves in a clear polyethylene bag (4 mil) .

    • Seal the bag with tape (gooseneck seal).[1]

    • Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum labeled "Hazardous Waste: Toxic Solids."[1]

    • Do not mix with oxidizers (e.g., permanganates) to avoid potential exothermic reactions with the phenolic moiety.

B. Liquid Waste (Mother Liquors & Rinsates)[1]
  • Rationale: 6-Hydroxy-8-methylquinolin-2(1H)-one is soluble in organic solvents.[1] Mixing with aqueous waste can cause precipitation, clogging drains and creating "hot spots" of contamination.

  • Protocol:

    • Segregation: Collect all solvent rinses (Methanol, DMSO, DMF) in a dedicated "Organic Waste - Halogenated" or "Non-Halogenated" carboy, depending on the solvent used.

    • Labeling: Explicitly list "6-Hydroxy-8-methylquinolin-2(1H)-one" on the hazardous waste tag.[1] Do not use generic "Organic Waste" labels; the incinerator facility needs to know the nitrogen content.

    • pH Check: Ensure the waste stream is neutral (pH 6-8). If the process involved strong bases (common in alkylation steps), neutralize before adding to the carboy to prevent drum pressurization.

C. Final Disposal Method
  • Authorized Method: High-Temperature Incineration (Rotary Kiln) with flue gas scrubbing.[1]

  • Why: Thermal oxidation at >1000°C is the only method that guarantees the destruction of the stable quinolinone ring system, converting it to CO₂, H₂O, and NOₓ (scrubbed).

  • Prohibited: Sanitary sewer disposal, landfilling, or evaporation.

Visualization: Disposal Decision Logic

The following diagram illustrates the decision-making process for segregating waste streams containing this compound.

DisposalLogic Start Waste Generation: 6-Hydroxy-8-methylquinolin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid SolidAction 1. Double Bag (4 mil Poly) 2. Rigid HDPE Drum 3. Label 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incineration FINAL DISPOSAL: High-Temp Incineration SolidAction->Incineration Halogen Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogen Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous Combine Combine in Carboy Label: 'Contains Drug Intermediate' Halogen->Combine NonHalogen->Combine PrecipCheck Precipitation Risk? (Is compound insoluble?) Aqueous->PrecipCheck Filter Filter Solids (Treat as Solid Waste) PrecipCheck->Filter Yes (Precipitates) PrecipCheck->Combine No (Soluble) Filter->SolidAction Combine->Incineration

Caption: Logical workflow for segregating and packaging 6-Hydroxy-8-methylquinolin-2(1H)-one waste streams to ensure compliance and safety.

Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent aerosolization and surface contamination.

  • Evacuate & PPE: Clear the area. Don double gloves, safety goggles, and N95 respirator.

  • Containment (Solid): Gently cover the powder with wet paper towels (dampened with water or methanol) to prevent dust generation.[1] Do not dry sweep.[1]

  • Containment (Liquid): Dike the spill with absorbent pillows or vermiculite.[1]

  • Decontamination:

    • Wipe the surface with a 10% detergent solution followed by a methanol rinse .[1]

    • The quinolinone structure is lipophilic; water alone will not effectively remove residues.[1]

  • Disposal: Place all cleanup materials into the "Hazardous Waste: Toxic Solids" drum.

Regulatory Compliance (RCRA & Global)

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed.[1] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

    • Classification: Designate as "Hazardous Waste" due to toxicity (characteristic or generator knowledge of the pharmacophore).

    • Waste Code: If no specific solvent codes (F-codes) apply, use a state-specific code for "Toxic Organic Solid" (e.g., California code 352) or manage as non-RCRA regulated hazardous waste destined for incineration.[1]

  • EU (EWC): Assign code 07 05 13 * ("solid wastes containing hazardous substances") or 07 05 04 * ("other organic solvents, washing liquids and mother liquors").[1]

References

  • National Center for Biotechnology Information (NCBI). Brexpiprazole (CID 11978813) - Synthesis and Intermediates.[1] PubChem Compound Summary.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] [Link]

Sources

Personal protective equipment for handling 6-Hydroxy-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is paramount to approach any chemical handling, especially with novel or less-documented compounds, with a robust framework of safety and procedural integrity. This guide provides a comprehensive operational plan for the safe handling of 6-Hydroxy-8-methylquinolin-2(1H)-one .

Disclaimer: A Proactive Stance on Safety

Hazard Identification and Risk Assessment: An Analog-Based Approach

Based on data for related quinoline compounds, 6-Hydroxy-8-methylquinolin-2(1H)-one should be considered potentially hazardous.[1] The primary concerns are rooted in the known toxicology of the quinoline scaffold.

Anticipated Hazards:

Hazard ClassificationAnalogous Compound(s)Key Findings & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) 8-Hydroxyquinoline, QuinolineHarmful or toxic if swallowed, in contact with skin, or inhaled as dust.[2][3][4][5] The quinoline core is associated with systemic toxicity.
Skin Corrosion/Irritation 7-Hydroxyquinoline, QuinolineCauses skin irritation.[2][6][7] The hydroxyl and methyl groups may modulate reactivity but the base hazard remains.
Serious Eye Damage/Irritation 8-Hydroxyquinoline, 2-HydroxyquinolineCauses serious eye irritation or damage.[2][4][7][8] Particulate matter can cause severe mechanical and chemical irritation.
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[2][6][9] This is a significant long-term health risk that necessitates stringent exposure controls.
Carcinogenicity QuinolineMay cause cancer.[2][6][9] The U.S. EPA has classified quinoline as "Likely to be carcinogenic to humans."[10]
Respiratory Irritation 8-hydroxyquinolin-2(1H)-oneMay cause respiratory irritation if inhaled as a dust.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[2] Never handle this compound without the following equipment.

PPE CategorySpecificationRationale & Expert Insight
Hand Protection Nitrile rubber gloves (minimum 5 mil thickness), tested to EN 374 standard.[3]Causality : Nitrile provides excellent resistance to a broad range of chemicals. Double-gloving is recommended during weighing and transfer operations to provide a secondary barrier in case of an undetected pinhole or tear in the outer glove. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields (ANSI Z87.1 certified). A full-face shield is required when handling larger quantities (>1g) or when there is a significant splash hazard.[1][2]Causality : Protects against airborne dust particles and accidental splashes.[1] A face shield offers an additional layer of protection for the entire face, which is critical as quinoline derivatives can be absorbed through the skin.
Skin & Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.Causality : Prevents incidental skin contact with dust particles. The tight cuffs prevent particles from entering the sleeve area. For spill cleanup or handling large quantities, a chemical-resistant apron or suit is necessary.[1][6]
Respiratory Protection A NIOSH-approved N95 respirator (or equivalent, e.g., EN 149 FFP2) is the minimum requirement for handling the solid compound outside of a certified chemical fume hood.Causality : Prevents inhalation of fine dust particles, which is a primary route of exposure.[1] All weighing and aliquoting of the solid must be performed in a ventilated enclosure (See Section 3).

Engineering Controls: Designing Safety into the Workflow

Reliance on PPE alone is insufficient. Engineering controls are designed to remove the hazard at the source.

  • Primary Handling : All manipulations of 6-Hydroxy-8-methylquinolin-2(1H)-one, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][2] This provides a contained and ventilated workspace, pulling airborne particles away from the user.

  • Ventilation : Ensure the laboratory has a high rate of air exchange (typically 6-12 air changes per hour for a modern lab).

  • Safety Stations : An operational safety shower and eyewash station must be readily accessible and tested weekly.[1] Familiarize yourself with their location and operation before beginning work.

Standard Operating Procedure (SOP): A Step-by-Step Guide

Adherence to a strict operational protocol is crucial to minimize exposure.

Workflow Diagram: Safe Handling of 6-Hydroxy-8-methylquinolin-2(1H)-one

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification prep_2 Don Required PPE prep_1->prep_2 prep_3 Locate Emergency Equipment prep_2->prep_3 handle_1 Weigh Compound prep_3->handle_1 Proceed to Handling handle_2 Transfer to Vessel handle_1->handle_2 handle_3 Securely Cap & Label handle_2->handle_3 clean_1 Decontaminate Surfaces handle_3->clean_1 Proceed to Cleanup clean_2 Segregate Waste clean_1->clean_2 clean_3 Remove PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A logical workflow for the safe handling of 6-Hydroxy-8-methylquinolin-2(1H)-one.

Detailed Protocol:

  • Preparation :

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE as detailed in the table above.

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Prepare all necessary equipment (spatulas, weigh boats, solvent, etc.) and place them inside the hood.

  • Handling (Inside Fume Hood) :

    • Avoid generating dust during handling.[1] Use a micro-spatula for transfers.

    • If transferring to a solution, add the solvent to the receiving vessel first, then slowly add the solid to minimize dust.

    • Keep the primary container tightly sealed when not in use.[6]

  • Post-Handling :

    • Wipe down all surfaces inside the fume hood with a suitable decontaminant (e.g., 70% ethanol), followed by soap and water.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water.[1][6]

Emergency & Disposal Plans: Preparing for the Unexpected

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[1][4]

Spill & Disposal Plan:

  • Minor Spills (inside fume hood) :

    • Use dry clean-up procedures.[1] Do not use water.

    • Carefully sweep up the solid material with absorbent pads. Avoid creating dust.

    • Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.

  • Waste Disposal :

    • All waste, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous chemical waste.[2]

    • Collect waste in a designated, sealed, and clearly labeled container.[1]

    • Do not allow the product or contaminated materials to enter drains or sewage systems.[1]

    • Dispose of all waste in accordance with local, state, and federal regulations.

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • Quinoline - SAFETY DATA SHEET. PENTA. Published May 13, 2025.
  • Safety data sheet. CPAchem Ltd. Published February 9, 2024.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. Published September 6, 2010.
  • SAFETY DATA SHEET. Sigma-Aldrich. Published December 24, 2025.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 8 – HYDROXY QUINOLINE. Techno PharmChem.
  • Quinoline Toxicological Summary. Minnesota Department of Health. Published November 2023.
  • 8-hydroxyquinolin-2(1H)-one. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-8-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-8-methylquinolin-2(1H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.